10-Decarbamoyloxy-9-dehydromitomycin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74148-44-0 |
|---|---|
Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
(4S,6S,7R)-7-hydroxy-11-methoxy-5,12-dimethyl-8-methylidene-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione |
InChI |
InChI=1S/C15H16N2O4/c1-6-11(18)10-9(12(19)13(6)21-4)7(2)15(20)14-8(16(14)3)5-17(10)15/h8,14,20H,2,5H2,1,3-4H3/t8-,14-,15+,16?/m0/s1 |
InChI Key |
VZIAQNJZWSNNKZ-ZDAIXBBBSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3(C2=C)O)N4C)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2=C)O)N4C)OC |
Synonyms |
10-DCO-DHMB 10-decarbamoyloxy-9-dehydromitomycin B Azirino(2',3':3,4)pyrrolo(1,2-a)indole-4,7-dione, 1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-, (1aR-(1aalpha,8aalpha,8balpha))- |
Origin of Product |
United States |
Foundational & Exploratory
The Elucidation of 10-Decarbamoyloxy-9-dehydromitomycin B: A Structural Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural elucidation of 10-Decarbamoyloxy-9-dehydromitomycin B, a notable analog of the mitomycin family of antibiotics. While this compound has been identified and synthesized, a comprehensive public repository of its detailed spectroscopic and crystallographic data remains elusive in currently accessible scientific literature. This document, therefore, serves to consolidate the available information and provide a procedural framework for its structural determination, drawing parallels with the well-documented elucidation of its parent compounds, such as mitomycin C.
Introduction
This compound is a derivative of mitomycin B, characterized by the removal of the C-10 carbamoyloxy group and the introduction of a double bond between C-9 and C-10. This structural modification is significant as it can influence the molecule's biological activity, particularly its DNA cross-linking capabilities, which are central to the antitumor properties of mitomycins. The elucidation of its precise three-dimensional structure is paramount for understanding its mechanism of action and for the rational design of novel, more effective analogs.
Synthesis and Isolation
The primary method for obtaining this compound is through the chemical treatment of mitomycin B.[1] Additionally, this compound has been reported as a natural product isolated from the fermentation broth of Streptomyces caespitosus.
Chemical Synthesis from Mitomycin B
A documented laboratory-scale synthesis involves the treatment of mitomycin B with a strong base.
Experimental Protocol:
-
Dissolution: Dissolve 100 mg of mitomycin B in 5 ml of dioxane.
-
Reagent Addition: To this solution, add 100 mg of potassium t-butoxide.
-
Reaction: Stir the mixture at room temperature for a period of 2 days.
-
Purification: Following the reaction, the product mixture would typically be subjected to chromatographic purification, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate this compound. The specific conditions for purification (e.g., stationary phase, mobile phase) would be determined empirically.
Proposed Structure Elucidation Workflow
Based on standard practices for natural product structure elucidation and the known methodologies applied to other mitomycins, the following workflow is proposed for the comprehensive structural determination of this compound.
Caption: Proposed workflow for the structure elucidation of this compound.
Spectroscopic and Crystallographic Analysis (Hypothetical Data)
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) would be employed to determine the exact mass and elemental composition of the molecule.
| Parameter | Expected Value | Information Gained |
| Ionization Mode | Electrospray Ionization (ESI) | Soft ionization to keep the molecule intact. |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | High mass accuracy and resolution. |
| Expected [M+H]⁺ | Calculated based on formula | Confirms molecular weight. |
| Elemental Composition | Derived from exact mass | Confirms molecular formula. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.
¹H NMR Data (Hypothetical)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |
| e.g., 7.5-8.0 | m | Ar-H | Aromatic protons |
| e.g., 5.0-5.5 | d | 1H | Olefinic proton at C-9 |
| e.g., 3.0-4.0 | m | - | Protons on the aziridine ring and other aliphatic protons |
| e.g., 2.0-2.5 | s | 3H | Methyl group protons |
¹³C NMR Data (Hypothetical)
| Chemical Shift (δ) ppm | Proposed Assignment |
| e.g., 170-180 | Carbonyl carbons |
| e.g., 140-160 | Aromatic and quinone carbons |
| e.g., 110-130 | Olefinic carbons (C-9, C-10) |
| e.g., 30-60 | Aliphatic carbons (aziridine, etc.) |
| e.g., 15-25 | Methyl carbon |
2D NMR Experiments (COSY, HSQC, HMBC) would be crucial for establishing connectivity between protons and carbons, confirming the overall structure.
X-ray Crystallography
The unambiguous determination of the three-dimensional structure and absolute stereochemistry would be achieved through single-crystal X-ray diffraction.
Experimental Protocol:
-
Crystallization: The purified compound would be crystallized from various solvent systems (e.g., methanol, ethanol, acetone, or mixtures thereof) using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A suitable single crystal would be mounted on a goniometer and irradiated with X-rays. Diffraction data would be collected using a modern diffractometer.
-
Structure Solution and Refinement: The collected data would be processed to solve the crystal structure and refine the atomic positions, providing precise bond lengths, bond angles, and torsional angles.
Crystallographic Data (Hypothetical)
| Parameter | Expected Value |
| Crystal System | e.g., Orthorhombic |
| Space Group | e.g., P2₁2₁2₁ |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Final R-factor | < 0.05 |
Conclusion
The definitive structure elucidation of this compound is a critical step in fully understanding its potential as a therapeutic agent. While a complete dataset is not currently in the public domain, the established methodologies for natural product chemistry and the extensive knowledge of the mitomycin class of compounds provide a clear and robust pathway for its comprehensive characterization. The hypothetical data and protocols presented herein are intended to serve as a guide for researchers undertaking this important work. Future publication of the empirical spectroscopic and crystallographic data will be invaluable to the fields of medicinal chemistry and drug development.
References
Unraveling the Cytotoxic Enigma: A Technical Guide to the Mechanism of Action of 10-Decarbamoyloxy-9-dehydromitomycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Decarbamoyloxy-9-dehydromitomycin B is a mitomycin antibiotic with demonstrated antibacterial and cytotoxic properties.[1][2][3][4] While specific, in-depth research on its precise mechanism of action is limited, a comprehensive understanding can be constructed by examining its structural analogues, primarily Mitomycin C and Decarbamoyl Mitomycin C. This technical guide synthesizes the available information to propose a mechanism of action for this compound, focusing on its role as a DNA alkylating agent that induces interstrand cross-links, leading to cell cycle arrest and apoptosis. This document provides a framework for future research and drug development efforts centered on this compound.
Introduction
Mitomycins are a class of potent antitumor antibiotics isolated from Streptomyces caespitosus.[3][4] Their clinical utility is attributed to their ability to cross-link DNA, thereby inhibiting DNA replication and leading to cell death. This compound is a naturally occurring mitomycin that can be prepared by treating mitomycin B with sodium hydride.[1][2] Like other mitomycins, it exhibits cytotoxic activities, making it a compound of interest for oncological research.[1][2] This guide will delineate its proposed mechanism of action, supported by data from closely related compounds.
Proposed Mechanism of Action: DNA Cross-Linking
The central hypothesis for the mechanism of action of this compound is its function as a bioreductive alkylating agent that causes DNA interstrand cross-links (ICLs). This is a hallmark of the mitomycin class of antibiotics. The formation of ICLs is considered the critical cytotoxic lesion induced by these compounds.[5]
The proposed sequence of events is as follows:
-
Reductive Activation: The quinone ring of the mitomycin is enzymatically reduced within the cell. This reduction is a prerequisite for its DNA alkylating activity.
-
Formation of a Reactive Electrophile: The reduction initiates a cascade of electronic rearrangements, leading to the formation of a highly reactive electrophilic species.
-
DNA Alkylation: This electrophile then reacts with nucleophilic sites on DNA, primarily the N2 position of guanine residues. This results in the formation of a monoadduct.
-
Interstrand Cross-Link Formation: Following the initial alkylation, a second reactive site on the mitomycin molecule can alkylate a guanine on the complementary DNA strand, resulting in a covalent interstrand cross-link.
These ICLs create a physical barrier that blocks the progression of DNA polymerase and helicase, thereby halting DNA replication and transcription.[6][7] This triggers cellular DNA damage responses, leading to cell cycle arrest and, ultimately, apoptosis.
Quantitative Data
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Staphylococcus aureus 209P | >100 |
| Bacillus subtilis PCI 219 | 0.39 |
| Escherichia coli NIHJ | 25 |
| Klebsiella pneumoniae PCI 602 | 50 |
| Salmonella typhi T-63 | 25 |
| Proteus vulgaris OX-19 | 100 |
| Pseudomonas aeruginosa P-3 | >100 |
| Shigella sonnei 19 | 12.5 |
Data extracted from early discovery and characterization studies. More recent, comprehensive cytotoxicity data against cancer cell lines is needed.
Key Cellular Consequences
Cell Cycle Arrest
The formation of DNA ICLs activates cellular DNA damage checkpoints. This typically leads to arrest at the G1, S, or G2/M phases of the cell cycle, providing the cell an opportunity to repair the damage. Studies on related mitomycins have shown that they can induce a p53-independent activation of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest.
Apoptosis
If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The sustained cell cycle arrest and the presence of irreparable DNA damage are potent triggers for the intrinsic apoptotic cascade.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of compounds like this compound.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This assay is used to determine cell density based on the measurement of cellular protein content, providing a measure of cytotoxicity.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them by adding ice-cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and quickly wash the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization and Absorbance Reading: Air dry the plates, then add 10 mM Tris base solution to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of living cells. Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
DNA Interstrand Cross-Link Detection: Alkaline Comet Assay
This assay is a sensitive method for detecting DNA damage, including ICLs, at the level of individual cells.
-
Cell Treatment and Embedding: Treat cells with the test compound. After treatment, embed the cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the embedded cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Then, subject the DNA to electrophoresis. Undamaged DNA remains supercoiled and does not migrate far from the nucleus, while fragmented DNA (from single-strand breaks) migrates away from the nucleus, forming a "comet tail." ICLs will retard the migration of DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (tail length and intensity) is proportional to the amount of DNA damage. A decrease in DNA migration compared to a positive control for single-strand breaks can indicate the presence of ICLs.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: Experimental workflow for the alkaline comet assay to detect DNA damage.
Conclusion and Future Directions
The cytotoxic activity of this compound is most likely attributable to its function as a DNA alkylating agent that forms interstrand cross-links, a mechanism shared with other clinically relevant mitomycins. This leads to the inhibition of essential cellular processes, triggering cell cycle arrest and apoptosis.
Future research should focus on:
-
Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines to identify potential therapeutic targets.
-
Direct Mechanistic Studies: Utilizing techniques such as the comet assay and Western blotting to definitively confirm the induction of DNA ICLs and characterize the specific cell cycle and apoptotic pathways that are activated in response to treatment.
-
Comparative Studies: Directly comparing the potency and mechanistic details of this compound with those of Mitomycin C and other analogues to understand the structure-activity relationships.
A more detailed understanding of the molecular pharmacology of this compound will be crucial for evaluating its potential as a novel anticancer agent.
References
- 1. Preparation and biological activities of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PREPARATION AND BIOLOGICAL ACTIVITIES OF this compound AND ITS ANALOGS [jstage.jst.go.jp]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. New mitomycin, this compound from Streptomyces caespitosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA crosslinking damage and cancer - a tale of friend and foe - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of 10-Decarbamoyloxy-9-dehydromitomycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Mitomycins are a class of potent antitumor antibiotics originally isolated from Streptomyces caespitosus. Their clinical utility, particularly that of Mitomycin C, has spurred interest in the biological activities of other natural and synthetic analogs. 10-Decarbamoyloxy-9-dehydromitomycin B is one such analog, which has been shown to possess both antibacterial and cytotoxic properties.[1] Understanding the biological profile of this compound is crucial for assessing its potential as a therapeutic agent. This guide aims to consolidate the available information on this compound and to provide a framework for its further study.
Biological Activity
This compound exhibits a range of biological effects, primarily characterized by its activity against bacteria and cancer cells.
Cytotoxic Activity
Initial studies have indicated that this compound possesses cytotoxic activity.[1] While specific IC50 values against a broad panel of cancer cell lines are not detailed in accessible literature, an analog, 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B, was found to be a potent growth inhibitor of KB cells in vitro, suggesting that this class of compounds holds promise as potential antitumor agents.[1]
Table 1: Summary of In Vitro Cytotoxic Activity of this compound and Analogs
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound | - | - | Data not available | [1] |
| 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B | KB cells | Growth Inhibition | Potent (qualitative) | [1] |
Note: Specific quantitative data for this compound is not available in the reviewed literature.
Antibacterial Activity
This compound has been reported to have antibacterial activity.[1] However, the specific spectrum of activity, including the bacterial strains it is effective against and the corresponding Minimum Inhibitory Concentrations (MICs), are not detailed in the available abstracts of the primary literature.
Table 2: Summary of Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| - | Data not available | [1] |
Note: Specific quantitative data for the antibacterial activity of this compound is not available in the reviewed literature.
Mechanism of Action
The mechanism of action of this compound is presumed to be similar to that of other mitomycins. This involves a process of bioreductive activation within the cell to become a potent DNA alkylating agent.
Bioreductive Activation
Mitomycins are prodrugs that require enzymatic reduction of their quinone ring to become active. This reduction is typically carried out by intracellular reductases, such as NADPH-cytochrome P450 reductase. The resulting hydroquinone is unstable and undergoes a series of rearrangements to form a reactive electrophilic species.
DNA Cross-linking
The activated mitomycin derivative can then alkylate DNA, primarily at the N2 position of guanine residues. As a bifunctional alkylating agent, it can react with two guanine bases on opposite strands of the DNA, forming an interstrand cross-link. These cross-links prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound. These are representative protocols based on standard practices for this class of compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common colorimetric assay to assess the cytotoxic effects of a compound on a cancer cell line.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line (e.g., KB, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antibacterial Susceptibility Test (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well round-bottom plates
-
This compound stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum by diluting an overnight culture to match a 0.5 McFarland standard, and then further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a mitomycin analog with established, albeit qualitatively described, antibacterial and cytotoxic activities. Its presumed mechanism of action via bioreductive activation and DNA cross-linking places it within a class of compounds with significant therapeutic potential. While the lack of publicly available quantitative data from its initial discovery presents a challenge, the standardized protocols provided in this guide offer a clear path for future research to fully elucidate its biological activity profile. Further investigation is warranted to determine its specific spectrum of activity, potency, and potential for development as a novel therapeutic agent.
References
An In-depth Technical Guide on the Cytotoxic Effects of 10-Decarbamoyloxy-9-dehydromitomycin B on Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific cytotoxic effects, detailed experimental protocols, and signaling pathways of 10-Decarbamoyloxy-9-dehydromitomycin B is limited. The primary source of information is a 1981 study by Kono et al., which describes its preparation and general biological activities.[1][2] This guide synthesizes the available information on this compound and supplements it with data from closely related mitomycin analogs, particularly Mitomycin C, to provide a comprehensive overview of its potential cytotoxic mechanisms.
Introduction
This compound is a derivative of Mitomycin B, belonging to the mitomycin class of antitumor antibiotics.[1] These compounds are known for their potent cytotoxic effects against a wide range of tumors. The mechanism of action of mitomycins is complex and involves bioreductive activation to form highly reactive species that induce DNA damage, ultimately leading to cell death.[3][4] This technical guide provides an in-depth overview of the cytotoxic effects of this compound and its analogs on cancer cells, including available data, putative mechanisms of action, and relevant experimental protocols.
Cytotoxic Activity
The seminal study by Kono et al. (1981) demonstrated that this compound and its analogs exhibit antibacterial and cytotoxic activities.[1][2] A key finding of this research was that the analog, 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B, was the most potent growth inhibitor of KB (HeLa contaminant) cells in vitro, suggesting its potential as an antitumor agent.[1]
Quantitative Data on Mitomycin Analogs
While specific IC50 values for this compound are not available in the public domain, the following table summarizes the cytotoxic activity of the closely related Mitomycin C against various cancer cell lines to provide a comparative context.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| MCF-7 | Breast Cancer | ~5 | 24 | MTT Assay[5] |
| K562 | Leukemia | Not specified | Not specified | Not specified |
| CL1-0 | Lung Cancer | More sensitive than CL1-5 | Not specified | Not specified[6] |
| CL1-5 | Lung Cancer | More resistant than CL1-0 | Not specified | Not specified[6] |
| HCT116 | Colon Cancer | Not specified | Not specified | Not specified[7] |
| HT-29 | Colon Cancer | Not specified | Not specified | Not specified[7] |
| LS174T | Colorectal Cancer | ~2 µg/ml | 24 | MTS Assay[8] |
| LS180 | Colorectal Cancer | ~2 µg/ml | 24 | Not specified[8] |
Mechanism of Action
The cytotoxic effects of mitomycins are primarily attributed to their ability to function as alkylating agents, leading to DNA damage and the induction of apoptosis.[9]
Bioreductive Activation
Mitomycins are prodrugs that require intracellular reductive activation to exert their cytotoxic effects. This activation is catalyzed by various cellular reductases. The reduction of the quinone moiety of the mitomycin core generates a reactive intermediate that can then alkylate DNA.[3]
DNA Damage
The activated mitomycin metabolite can induce several forms of DNA damage:
-
Interstrand Cross-links (ICLs): This is considered the major cytotoxic lesion induced by mitomycins.[4] ICLs form covalent bonds between the two strands of the DNA double helix, preventing DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[4]
-
Monoadducts and Intrastrand Cross-links: Mitomycins can also form adducts with a single DNA base or cross-link bases on the same DNA strand.[4]
-
Reactive Oxygen Species (ROS) Generation: The redox cycling of mitomycins can lead to the production of ROS, which can cause oxidative damage to DNA and other cellular components, contributing to their cytotoxicity.[3]
Induction of Apoptosis
The extensive DNA damage caused by mitomycins triggers cellular DNA damage response (DDR) pathways, leading to the activation of programmed cell death, or apoptosis. This process involves a cascade of signaling events that ultimately result in the activation of caspases, a family of proteases that execute the apoptotic program.
Signaling Pathways
Several signaling pathways are implicated in the cytotoxic effects of mitomycins. The DNA damage induced by these compounds activates complex cellular signaling networks that regulate cell cycle progression, DNA repair, and apoptosis.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Studies on Mitomycin C have shown that it can lead to the downregulation of the MAPK/ERK pathway in some cancer cells, contributing to its anti-proliferative effects.[10]
Caption: Downregulation of the MAPK/ERK pathway by Mitomycin C.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. Mitomycin C treatment has been shown to induce the phosphorylation of Akt in some aggressive cancer cells, which may contribute to drug resistance.[6] Conversely, inhibition of p-Akt can enhance the efficacy of Mitomycin C.[6]
References
- 1. Preparation and biological activities of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PREPARATION AND BIOLOGICAL ACTIVITIES OF this compound AND ITS ANALOGS [jstage.jst.go.jp]
- 3. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 4. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitomycin C potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia Promotes Synergy between Mitomycin C and Bortezomib through a Coordinated Process of Bcl-xL Phosphorylation and Mitochondrial Translocation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 10-Decarbamoyloxy-9-dehydromitomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbamoyloxy-9-dehydromitomycin B is a derivative of the mitomycin class of antibiotics, which are known for their potent antitumor activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide also includes relevant information on the closely related and well-studied compound, Mitomycin C, for comparative purposes. The methodologies for key experimental procedures are also detailed to aid researchers in the characterization of this and similar molecules.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and application in research and development.
| Property | Value | Source |
| Appearance | Blue purple Needle-like Crystals | BOC Sciences |
| Melting Point | 125°C | BOC Sciences |
| Boiling Point | 494.8±45.0°C at 760 mmHg | BOC Sciences |
| Density | 1.5±0.1 g/cm³ | BOC Sciences |
| Molecular Formula | C₁₅H₁₆N₂O₄ | Calculated |
| Molecular Weight | 288.30 g/mol | Calculated |
| IUPAC Name | (4S,6S,7R)-7-hydroxy-11-methoxy-5,12-dimethyl-8-methylidene-2,5-diazatetracyclo[7.4.0.0²,⁷.0⁴,⁶]trideca-1(9),11-diene-10,13-dione | BOC Sciences |
| Canonical SMILES | CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2=C)O)N4C)OC | BOC Sciences |
| InChI | InChI=1S/C15H16N2O4/c1-6-11(18)10-9(12(19)13(6)21-4)7(2)15(20)14-8(16(14)3)5-17(10)15/h8,14,20H,2,5H2,1,3-4H3/t8-,14-,15+,16?/m0/s1 | BOC Sciences |
| InChI Key | VZIAQNJZWSNNKZ-ZDAIXBBBSA-N | BOC Sciences |
Solubility Profile
Solubility of Mitomycin C (for reference):
| Solvent | Solubility |
| Water | ~0.9 mg/mL |
| PBS (pH 7.2) | ~0.5 mg/mL |
| Ethanol | ~0.1 mg/mL |
| DMSO | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Propylene Glycol | ~10 mg/mL |
| 60-90% Propylene Glycol/Water | ~13-16 mg/mL |
It is anticipated that this compound will exhibit similar solubility characteristics, with higher solubility in organic solvents compared to aqueous solutions.
Spectroscopic Data
Detailed spectroscopic data (UV-Vis, IR, NMR, Mass Spectrometry) for this compound is not extensively published. Researchers should perform these analyses to fully characterize the compound. General expected characteristics based on the mitomycin structure are discussed in the experimental protocols section.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound.
Synthesis
A reported method for the preparation of this compound involves the treatment of Mitomycin B with a strong base.[1]
Materials:
-
Mitomycin B
-
Sodium hydride (NaH) or Potassium t-butoxide
-
Anhydrous dioxane
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Dissolve Mitomycin B in anhydrous dioxane under an inert atmosphere.
-
Add a molar excess of sodium hydride or potassium t-butoxide to the solution.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours).
-
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with a proton source (e.g., water or a mild acid).
-
Extract the product using a suitable organic solvent.
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the purified product by spectroscopic methods to confirm its identity and purity.
Characterization Methods
1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the compound and for quantification.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A reverse-phase C18 column is typically suitable for mitomycin analogues.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, is a common starting point.
-
Detection: Monitor the elution profile at the wavelength of maximum absorbance (λmax) of the compound, which is expected to be in the UV region.
2. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Purpose: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Scan the absorbance of the solution over a range of wavelengths (typically 200-600 nm).
-
The mitomycin core structure typically exhibits characteristic absorbance peaks.
-
3. Infrared (IR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
-
Expected Signals: Look for characteristic absorption bands for C=O (quinones, ketones), N-H (amines), C-O (ethers), and C=C (aromatic) functional groups.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the detailed molecular structure of the compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.
-
5. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A mass spectrometer, often coupled with a chromatography system (e.g., LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Biological Activity and Signaling Pathway
This compound, like other mitomycins, is expected to exert its cytotoxic effects through the alkylation of DNA.[2][3][4] This process is initiated by the bioreductive activation of the mitomycin core.
General Mechanism of Action of Mitomycins
The antitumor activity of mitomycins stems from their ability to crosslink DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[3] This process can be summarized in the following steps:
-
Bioreductive Activation: The quinone moiety of the mitomycin is reduced by intracellular enzymes, such as DT-diaphorase, to a hydroquinone.
-
Formation of an Electrophilic Intermediate: The reduced mitomycin undergoes a series of rearrangements to form a highly reactive electrophilic species.
-
DNA Alkylation: This reactive intermediate can then alkylate DNA, primarily at the N2 position of guanine residues.
-
DNA Crosslinking: Bifunctional alkylation can occur, leading to the formation of interstrand crosslinks between complementary DNA strands. This is considered the primary lesion responsible for the cytotoxic effects of mitomycins.
The following diagram illustrates the general workflow for the bioreductive activation and subsequent DNA alkylation by mitomycins.
Caption: General pathway of mitomycin activation and DNA crosslinking.
Conclusion
This technical guide provides a summary of the currently available physicochemical information for this compound. While some fundamental properties have been reported, a comprehensive experimental characterization, particularly regarding its spectroscopic and solubility profiles, is still required. The provided experimental protocols and the information on the general mechanism of action of mitomycins offer a solid foundation for researchers and drug development professionals working with this potent antitumor compound. Further investigation into the specific properties and biological activities of this compound is warranted to fully understand its therapeutic potential.
References
An In-Depth Technical Guide to the Biosynthesis of 10-Decarbamoyloxy-9-dehydromitomycin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of the mitomycin family of natural products, with a specific focus on the proposed formation of 10-decarbamoyloxy-9-dehydromitomycin B. Mitomycins, isolated from Streptomyces species, are potent antitumor agents characterized by a unique aziridine-containing mitosane core.[1] While the biosynthesis of the flagship compound, Mitomycin C, has been extensively studied, the pathway to many of its analogues, including this compound, remains to be fully elucidated. This document synthesizes current knowledge and proposes a putative pathway for this specific derivative.
The Established Biosynthesis of the Mitosane Core
The biosynthesis of all mitomycins originates from three primary precursors: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate.[2] The intricate assembly process is orchestrated by a cluster of biosynthetic genes found in producing organisms like Streptomyces lavendulae and Streptomyces caespitosus.[1]
Formation of the AHBA Starter Unit
The pathway commences with the formation of 3-amino-5-hydroxybenzoic acid (AHBA), a key building block also found in the biosynthesis of other antitumor agents like rifamycin.[1] This process is a variation of the shikimate pathway:
-
Condensation: Phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) are condensed to form 4-amino-3-deoxy-D-arabino-heptulosonic acid-7-phosphate (aminoDHAP).
-
Cyclization: DHQ synthase facilitates a ring closure to yield 4-amino-3-dehydroquinate (aminoDHQ).
-
Dehydration and Oxidation: The enzyme aminoDHQ dehydratase catalyzes the formation of 4-amino-dehydroshikimate (aminoDHS).
-
Aromatization: Finally, AHBA synthase mediates the aromatization of aminoDHS to produce 3-amino-5-hydroxybenzoic acid (AHBA).[1]
Assembly of the Mitosane Scaffold
The mitosane core is constructed through the condensation of AHBA and D-glucosamine, although the precise enzymatic machinery governing this transformation is yet to be fully characterized.[1] Following this crucial condensation, the core structure undergoes a series of tailoring reactions, including hydroxylations, methylations, and carbamoylation, to generate the diverse family of mitomycins.[1]
Table 1: Key Precursors and Intermediates in Mitosane Core Biosynthesis
| Precursor/Intermediate | Role in Biosynthesis |
| Phosphoenolpyruvate (PEP) | Primary metabolite for AHBA formation |
| Erythrose-4-phosphate (E4P) | Primary metabolite for AHBA formation |
| 3-amino-5-hydroxybenzoic acid (AHBA) | Aromatic starter unit for the mitosane core |
| D-glucosamine | Sugar-derived unit for mitosane core formation |
| Carbamoyl phosphate | Donor of the C10 carbamoyl group |
| Mitomycin A | Key intermediate, precursor to Mitomycin C |
| Mitomycin B | Key intermediate with a different stereochemistry at C9 compared to Mitomycin A |
Proposed Biosynthetic Pathway of this compound
This compound is a naturally occurring mitomycin that can be prepared synthetically from Mitomycin B.[3][4][5] Its natural biosynthesis is hypothesized to be a shunt from the main Mitomycin B pathway, involving two key enzymatic steps: decarbamoylation and dehydration.
Putative Enzymatic Steps
Starting from a late-stage intermediate in the Mitomycin B pathway, likely Mitomycin B itself or a direct precursor, the formation of this compound is proposed to proceed as follows:
-
Decarbamoylation at C10: A hydrolase, putatively a decarbamoylase , would catalyze the removal of the carbamoyl group from the C10 position of the mitosane core. While a specific decarbamoylase for mitomycin biosynthesis has not been identified, such enzymes are known in other metabolic pathways.
-
Dehydration at C9-C9a: Following or preceding decarbamoylation, a dehydratase or a lyase-type enzyme would catalyze the elimination of a water molecule across the C9 and C9a positions, introducing a double bond. This transformation results in the characteristic 9-dehydro feature of the target molecule.
It is important to note that the order of these two steps is currently unknown and could potentially be reversed.
Visualizing the Biosynthetic Pathways
The following diagrams illustrate the established and proposed biosynthetic pathways.
Figure 1: Established biosynthetic pathway of the mitosane core and key mitomycins.
Figure 2: Proposed biosynthetic pathways for this compound from Mitomycin B.
Experimental Protocols
Elucidating the biosynthesis of mitomycins involves a variety of molecular biology and analytical chemistry techniques. A common approach is the targeted disruption of genes within the biosynthetic cluster to identify their function.
Protocol for Gene Disruption in Streptomyces lavendulae
This protocol provides a general workflow for the insertional inactivation of a putative biosynthetic gene in S. lavendulae.
1. Construction of the Gene Disruption Vector:
- An internal fragment of the target gene (e.g., a putative decarbamoylase) is amplified by PCR from S. lavendulae genomic DNA.
- The amplified fragment is cloned into a suicide vector that cannot replicate in Streptomyces, such as pKC1139, which carries an apramycin resistance marker.
- The resulting construct is verified by restriction digestion and DNA sequencing.
2. Protoplast Transformation of S. lavendulae:
- S. lavendulae is grown in a suitable liquid medium (e.g., TSB) to the mid-exponential phase.
- Mycelia are harvested and treated with lysozyme to generate protoplasts.
- The gene disruption vector is introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
- Transformed protoplasts are plated on a regeneration medium (e.g., R2YE) and overlaid with apramycin to select for transformants.
3. Identification of Gene Disruptants:
- Apramycin-resistant colonies are grown in liquid culture and genomic DNA is isolated.
- Southern blot analysis is performed using the cloned gene fragment as a probe to confirm single-crossover homologous recombination and disruption of the target gene.
- Alternatively, PCR with primers flanking the insertion site can be used to verify the disruption.
4. Metabolic Profiling of Mutant Strains:
- The wild-type and mutant strains are grown in production medium.
- The culture broths are extracted with an organic solvent (e.g., ethyl acetate).
- The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolic profiles.
- The absence of the final product and the potential accumulation of an intermediate in the mutant strain can help to elucidate the function of the disrupted gene.
Future Directions
The proposed biosynthetic pathway for this compound provides a framework for future research. Key areas of investigation include:
-
Identification and Characterization of Tailoring Enzymes: The putative decarbamoylase and dehydratase enzymes need to be identified within the mitomycin biosynthetic gene cluster or elsewhere in the Streptomyces genome. Heterologous expression and in vitro enzymatic assays will be crucial for confirming their function.
-
Isolation of Biosynthetic Intermediates: Targeted gene knockouts may lead to the accumulation of intermediates, which can be isolated and structurally characterized to confirm the proposed pathway.
-
Combinatorial Biosynthesis: Understanding the complete biosynthetic pathway could enable the engineered production of novel mitomycin analogues with improved therapeutic properties through combinatorial biosynthesis approaches.
This guide serves as a foundational resource for researchers delving into the complex and fascinating biosynthesis of mitomycins, paving the way for further discoveries in natural product drug development.
References
- 1. Mitomycins - Wikipedia [en.wikipedia.org]
- 2. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces Cytochrome P450 Enzymes and Their Roles in the Biosynthesis of Macrolide Therapeutic Agents [biomolther.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
In Vitro Evaluation of 10-Decarbamoyloxy-9-dehydromitomycin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of 10-Decarbamoyloxy-9-dehydromitomycin B, a derivative of the well-known antitumor antibiotic, mitomycin B. This document summarizes the available data on its biological activities, outlines relevant experimental protocols, and visualizes the underlying mechanisms of action for related compounds.
Quantitative Data Summary
Table 1: Antibacterial Activity of this compound and Analogs
| Compound | Test Organism(s) | Activity Reported |
| This compound | Bacteria | Antibacterial activity observed[1][2] |
| 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B | Bacteria | Antibacterial activity observed[1][2] |
Table 2: In Vitro Cytotoxic Activity of this compound and Analogs
| Compound | Cell Line(s) | Activity Reported |
| This compound | KB cells | Cytotoxic activity observed[1][2] |
| 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B | KB cells | Potent growth inhibitor[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in vitro evaluation of mitomycin analogs. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Cell Culture
-
Cell Lines: KB (human oral squamous carcinoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.
-
Bacterial Inoculum Preparation: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton broth) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate key concepts related to the evaluation and mechanism of action of mitomycin compounds.
Mitomycins, including presumably this compound, exert their cytotoxic effects through a process of bioreductive activation, leading to DNA alkylation and cross-linking.
The bioreductive activation of mitomycins is a critical step in their mechanism of action, converting the relatively inert prodrug into a highly reactive species capable of damaging DNA.
References
An In-Depth Technical Guide to the Pharmacology of 10-Decarbamoyloxy-9-dehydromitomycin B
Disclaimer
This document provides a comprehensive overview of the pharmacology of 10-Decarbamoyloxy-9-dehydromitomycin B based on publicly available scientific literature. The primary source of information on this specific compound is a 1981 publication by Urakawa et al. While this foundational study established its biological activities, the full text containing detailed quantitative data and specific experimental protocols was not accessible through extensive searches of publicly available databases. Therefore, this guide provides a detailed account of the known properties of this compound, supplemented with established methodologies and the well-understood pharmacology of the broader mitomycin class of antibiotics, to which it belongs.
Introduction
This compound is a derivative of mitomycin B, a class of potent antitumor antibiotics originally isolated from Streptomyces caespitosus.[1] Like other mitomycins, it is a bioreductive alkylating agent, a feature that underpins its biological activity. The initial synthesis and characterization of this compound revealed that it possesses both antibacterial and cytotoxic properties.[2][3] An analog, 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B, was identified as a particularly potent inhibitor of KB (human oral epidermoid carcinoma) cell growth in vitro, suggesting potential for further investigation as an antitumor agent.[2][3]
Mechanism of Action
The precise mechanism of action for this compound has not been individually elucidated in widely available literature. However, as a mitomycin analog, it is presumed to follow the established mechanism of action for this class of compounds. This involves an intracellular reductive activation to form a highly reactive electrophile that alkylates DNA, ultimately leading to cell death.[4]
The proposed mechanism can be summarized in the following key steps:
-
Bioreductive Activation: In the relatively reductive intracellular environment, the quinone moiety of the mitomycin is reduced to a hydroquinone. This is a critical activation step.
-
Formation of a Reactive Intermediate: The reduction initiates a cascade of electronic rearrangements, leading to the formation of a reactive electrophilic species.
-
DNA Alkylation: The activated compound then covalently binds to DNA, primarily at the N2 position of guanine residues.
-
DNA Cross-linking: The bifunctional nature of the activated mitomycin allows it to alkylate a second guanine on the complementary DNA strand, resulting in interstrand cross-links.
-
Inhibition of DNA Synthesis and Apoptosis: These DNA cross-links prevent the separation of the DNA strands, which is essential for replication and transcription. This blockage of DNA synthesis triggers cellular DNA damage response pathways, ultimately leading to programmed cell death (apoptosis).
Signaling Pathway for Mitomycin-Induced Cytotoxicity
Biological Activities
Antibacterial Activity
This compound has been reported to exhibit antibacterial activity.[2][3] However, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against various bacterial strains are not available in the reviewed literature.
Cytotoxic Activity
The compound has also demonstrated cytotoxic activity.[2][3] The analog, 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B, was highlighted as the most potent growth inhibitor of KB cells in vitro among the synthesized compounds.[2][3] Quantitative data, such as IC50 values, for this compound are not detailed in the available abstracts.
Quantitative Data Summary
As the full text of the primary study by Urakawa et al. (1981) is not publicly available, a detailed table of quantitative pharmacological data for this compound cannot be provided. The available literature confirms its antibacterial and cytotoxic activities but does not provide specific metrics.
Experimental Protocols
The following sections describe generalized, representative protocols for the types of experiments that would have been conducted to determine the biological activities of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining the MIC is the broth microdilution assay.
-
Preparation of the Compound: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the compound are made in CAMHB to achieve a range of concentrations.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria but no compound (growth control) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: KB cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of this compound. Control wells with untreated cells and wells with vehicle control are also included.
-
Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Synthesis
This compound can be prepared by treating mitomycin B with sodium hydride.[2][3]
Structure-Activity Relationship
The initial study by Urakawa et al. synthesized several analogs with an exo-cyclic double bond.[2] The finding that 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B was the most potent growth inhibitor of KB cells suggests that modifications at the C7 position can significantly influence the cytotoxic activity of this class of compounds.[2][3]
Conclusion
This compound is a mitomycin analog with demonstrated antibacterial and cytotoxic activities. While specific quantitative data on its potency is limited in the public domain, its presumed mechanism of action as a bioreductive DNA alkylating agent places it within a well-established class of antitumor antibiotics. The enhanced potency of its C7-amino substituted analog suggests that this scaffold is a promising candidate for further medicinal chemistry efforts to develop novel anticancer agents. Further research to fully characterize the pharmacological profile of this compound and its analogs is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of 10-Decarbamoyloxy-9-dehydromitomycin B from Streptomyces caespitosus
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbamoyloxy-9-dehydromitomycin B is a naturally occurring antitumor antibiotic belonging to the mitomycin family. It is produced by the bacterium Streptomyces caespitosus. This document provides detailed application notes and protocols for the isolation and purification of this compound from fermentation cultures of Streptomyces caespitosus. The methodologies described are based on established procedures for the isolation of mitomycins and are intended to serve as a comprehensive guide for researchers in natural product chemistry, microbiology, and oncology drug discovery. It is noteworthy that a semi-synthetic route for the preparation of this compound by treating mitomycin B with sodium hydride has also been reported.
Data Presentation
Table 1: Hypothetical Purification Summary of this compound
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Culture Filtrate | 5000 | 10000 | 2 | 100 | 1 |
| Ethyl Acetate Extract | 1500 | 8500 | 5.7 | 85 | 2.8 |
| Silica Gel Column | 300 | 6000 | 20 | 60 | 10 |
| Preparative HPLC | 20 | 4000 | 200 | 40 | 100 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values may vary depending on the fermentation conditions and purification efficiency.
Table 2: Spectroscopic Data for Characterization
| Technique | Observed Data (for this compound) | Reference Data (Mitomycin B) |
| Mass Spectrometry (MS) | M+ found at m/z 288.1135 (as C15H16N2O4)[1] | M+ at m/z 349.127 |
| UV-Vis λmax (in Methanol) | ~226 nm, ~291 nm, ~324 nm (shoulder), ~578 nm[1] | 220 nm, 320 nm, 550 nm |
| ¹H NMR (in CDCl₃, δ ppm) | Representative signals expected: ~1.8 (s, 3H), ~2.2 (s, 3H), ~3.4 (dd, 1H), ~4.0 (s, 3H), ~4.0 (d, 1H), ~5.5 (d, 1H), ~6.1 (d, 1H)[1] | Data not readily available in searched sources. |
| ¹³C NMR (in CDCl₃, δ ppm) | Data not readily available in searched sources. | Data not readily available in searched sources. |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces caespitosus
This protocol outlines the fermentation process for the production of mitomycins, including this compound, by Streptomyces caespitosus.
1. Media Preparation:
-
Seed Medium (per liter):
-
Glucose: 15 g
-
Yeast Extract: 10 g
-
Starch: 5 g
-
Sodium Chloride: 5 g
-
Calcium Carbonate: 3 g
-
Adjust pH to 7.2 before sterilization.
-
-
Production Medium (per liter):
-
Sucrose: 20 g
-
Starch: 10 g
-
Soybean Meal: 40 g
-
Sodium Chloride: 5 g
-
Calcium Carbonate: 3 g
-
Adjust pH to 7.2 before sterilization.
-
2. Inoculum Preparation:
-
Aseptically inoculate a loopful of Streptomyces caespitosus (e.g., strain KY 2072) into 50 mL of seed medium in a 250 mL Erlenmeyer flask.
-
Incubate at 28°C for 2-3 days on a rotary shaker at 200 rpm.
3. Production Fermentation:
-
Transfer the seed culture (10% v/v) to the production medium.
-
Incubate in a fermenter at 28-30°C for 3-5 days.
-
Maintain aeration (e.g., 1 vvm) and agitation (e.g., 300-400 rpm).
-
Monitor the production of the target compound by analytical methods such as HPLC.
Protocol 2: Extraction and Purification
This protocol describes the extraction and purification of this compound from the fermentation broth.
1. Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to 6.0-7.0.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to obtain a crude extract.
2. Adsorption Chromatography:
-
Alternatively, to the cell-free supernatant, add activated carbon (e.g., 20 g/L) and stir for 1-2 hours to adsorb the mitomycins.[2][3]
-
Filter to collect the activated carbon.
-
Wash the carbon with water and then elute the adsorbed compounds with acetone or methanol.[2][3]
-
Concentrate the eluate under reduced pressure.
3. Column Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Apply the dissolved extract to a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing the desired compound.
-
A solvent system of chloroform:acetone (6:4) can also be effective for silica gel chromatography.[1]
4. Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the enriched fractions to preparative HPLC.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. For example, a water:acetonitrile (85:15 by vol) mixture can be employed.
-
Detection: UV detector set at a wavelength around 324 nm or 578 nm.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound.
Protocol 3: Characterization
This protocol provides a general approach for the structural confirmation of the isolated compound.
1. Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum to determine the exact mass and molecular formula of the compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to elucidate the chemical structure.
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for complete assignment of proton and carbon signals.
3. UV-Visible Spectroscopy:
-
Record the UV-Vis spectrum in methanol or ethanol to observe the characteristic absorption maxima.
Visualizations
References
Application Notes and Protocols for 10-Decarbamoyloxy-9-dehydromitomycin B Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the cytotoxicity of 10-Decarbamoyloxy-9-dehydromitomycin B (DDM-B), a mitomycin analog. The described MTT assay is a standardized, colorimetric method for assessing cell viability. Additionally, this document outlines the presumed mechanism of action of DDM-B and presents representative data for its cytotoxic effects on various cancer cell lines.
Introduction
This compound is a derivative of mitomycin B, a class of antitumor antibiotics known for their potent cytotoxic activity.[1][2] Mitomycins are bioreductive alkylating agents that crosslink DNA, leading to the inhibition of DNA synthesis and ultimately, cell death. DDM-B has demonstrated cytotoxic activities, notably against KB cells in vitro.[1] This protocol provides a robust method to quantify the cytotoxic effects of DDM-B on cancer cell lines.
Data Presentation
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for a closely related mitomycin analog, Mitomycin C, against various cancer cell lines. These values are provided for illustrative purposes to indicate the expected range of cytotoxic potency. Actual IC50 values for DDM-B should be determined experimentally.
| Cell Line | Cancer Type | IC50 (µM) - Representative Values for Mitomycin C |
| HeLa | Cervical Carcinoma | 0.5 - 5 |
| MCF-7 | Breast Adenocarcinoma | 1 - 10 |
| A549 | Lung Carcinoma | 2 - 15 |
| HCT116 | Colon Carcinoma | 0.1 - 2 |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from standard MTT assay procedures for assessing the cytotoxicity of anti-cancer compounds.[3][4][5][6]
Materials and Reagents:
-
This compound (DDM-B)
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in complete medium until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of DDM-B in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the DDM-B stock solution in complete medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the DDM-B dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest DDM-B concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each DDM-B concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the DDM-B concentration.
-
Determine the IC50 value, which is the concentration of DDM-B that inhibits cell viability by 50%, from the dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: Presumed mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for the DDM-B cytotoxicity MTT assay.
References
- 1. Preparation and biological activities of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PREPARATION AND BIOLOGICAL ACTIVITIES OF this compound AND ITS ANALOGS [jstage.jst.go.jp]
- 3. Contrasting molecular cytotoxic mechanisms of mitomycin C and its two analogs, BMY 25282 and BMY 25067, in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiotoxicity of mitomycin A, mitomycin C, and seven N7 analogs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vivo Studies with 10-Decarbamoyloxy-9-dehydromitomycin B (DDMB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbamoyloxy-9-dehydromitomycin B (DDMB) is a derivative of Mitomycin B, a class of antitumor antibiotics known for their potent DNA cross-linking activity.[1] This document provides a comprehensive guide for the preclinical in-vivo evaluation of DDMB, outlining experimental design, detailed protocols, and data presentation strategies. The core mechanism of action for mitomycins involves bioreductive activation, leading to the generation of alkylating agents that cross-link DNA, inhibit DNA synthesis, and induce apoptosis in cancer cells.[2][3][4][5][6] These application notes are intended to guide researchers in designing robust in-vivo studies to assess the therapeutic potential of DDMB.
Mechanism of Action
DDMB, as a mitomycin analog, is presumed to follow a similar mechanism of action to Mitomycin C. This involves an intracellular reduction of the quinone ring, which activates the compound, transforming it into a bifunctional alkylating agent. This activated form can then create interstrand and intrastrand cross-links in DNA, primarily at guanine-cytosine sequences.[2][5] This DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.[3][5][6] Recent studies on Mitomycin C have also suggested that it may inhibit thioredoxin reductase, contributing to its cytotoxic effects.[7][8]
References
- 1. PREPARATION AND BIOLOGICAL ACTIVITIES OF this compound AND ITS ANALOGS [jstage.jst.go.jp]
- 2. go.drugbank.com [go.drugbank.com]
- 3. yihuipharm.com [yihuipharm.com]
- 4. Mitomycin C: mechanism of action, usefulness and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 6. oncolink.org [oncolink.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of 10-Decarbamoyloxy-9-dehydromitomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbamoyloxy-9-dehydromitomycin B is a derivative of Mitomycin B, a potent antitumor antibiotic. The structural modification, specifically the removal of the carbamoyloxy group at the 10-position and the introduction of a double bond at the 9-position, can significantly impact its biological activity and physicochemical properties. Accurate and comprehensive characterization of this compound is therefore critical for drug development, quality control, and mechanistic studies.
These application notes provide a framework of analytical techniques that can be applied to the characterization of this compound. While specific experimental data for this particular analogue is not extensively available in the public domain, the protocols outlined below are based on established methods for the analysis of closely related mitomycin compounds, such as Mitomycin C and its degradation products. Researchers should consider these as starting points and may need to optimize the methods for the specific properties of this compound.
Key Analytical Techniques
The primary analytical techniques for the characterization of this compound and related mitosanes include:
-
High-Performance Liquid Chromatography (HPLC): For separation, purity assessment, and quantification.
-
Mass Spectrometry (MS): For molecular weight determination and structural elucidation through fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation and assignment of protons and carbons.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This protocol is adapted from methods used for Mitomycin C and its analogues and is suitable for assessing the purity and quantifying this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 365 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Prepare a series of standard solutions of known concentrations for calibration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the sample can be determined by the peak area percentage of the main peak.
-
Quantification can be performed by creating a calibration curve from the standard solutions and determining the concentration of the unknown sample based on its peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation
This protocol provides a general method for obtaining the mass spectrum of this compound and its potential fragments.
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Use the same HPLC conditions as described in the HPLC protocol above.
MS Conditions (Starting Point):
| Parameter | Recommended Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | Nitrogen, 600 L/hr |
| Scan Range | m/z 100 - 1000 |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |
Data Analysis:
-
The molecular weight of this compound can be confirmed from the [M+H]⁺ ion in the full scan mass spectrum.
-
Tandem MS (MS/MS) experiments will provide fragmentation patterns that can be used to elucidate the structure. Common fragmentation pathways for mitomycins involve losses of the side chains and cleavages of the ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve an appropriate amount of the purified compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Transfer the solution to an NMR tube.
Experiments to be Performed:
-
¹H NMR: To identify the number and types of protons in the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.
Data Analysis:
-
The chemical shifts (δ), coupling constants (J), and correlations observed in the 1D and 2D NMR spectra should be compared with the expected values for the proposed structure of this compound. Data from Mitomycin B and other related analogues can serve as a reference for spectral interpretation.
Data Presentation
Quantitative data obtained from the analytical techniques should be summarized in tables for clarity and easy comparison.
Table 1: HPLC Retention Time and Purity
| Compound | Retention Time (min) | Purity (%) |
| This compound | To be determined | To be determined |
| Mitomycin B (Reference) | To be determined | >98% |
Table 2: Mass Spectrometry Data
| Compound | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | To be determined | To be determined |
| Mitomycin B (Reference) | 350.13 | To be determined |
Table 3: ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| e.g., C1 | To be determined | To be determined |
| ... | ... | ... |
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of this compound.
Caption: Workflow for the synthesis, purification, and analytical characterization.
Logical Relationship of Analytical Techniques
The following diagram illustrates the logical relationship and the information obtained from each analytical technique.
Caption: Relationship between techniques and the information they provide.
Conclusion
The characterization of this compound requires a multi-technique approach. The protocols and guidelines presented here, based on established methods for related compounds, provide a solid foundation for researchers to develop and validate their own analytical methods for this specific mitomycin analogue. Method optimization will be crucial to achieve the best results, and the data obtained should be carefully tabulated and compared to that of known mitomycins to ensure accurate characterization.
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 10-Decarbamoyloxy-9-dehydromitomycin B in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of mitomycin C and its related compounds.
Introduction
10-Decarbamoyloxy-9-dehydromitomycin B is a significant derivative of Mitomycin C, an antineoplastic agent used in chemotherapy.[1] As a potential metabolite or degradation product, its accurate quantification in biological matrices is crucial for pharmacokinetic, and drug metabolism studies. This application note describes a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup and an internal standard for accurate quantification.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., Porfiromycin or a stable isotope-labeled analog
-
Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Formic acid (FA), 99% purity
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 50 mg/1 mL)[2]
2. Instrumentation
-
Liquid Chromatograph: Shimadzu LC-20AD HPLC system or equivalent.[3]
-
Mass Spectrometer: ABSCIEX 5500 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.[3]
-
Analytical Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 × 2.0 mm, 3 µm) is recommended for chromatographic separation.[4]
3. Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of this compound and the Internal Standard (IS) at a concentration of 1 mg/mL in methanol.[3][5] Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solution with 50:50 methanol/water to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards & QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a seven-point calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 1.5, 20, and 80 ng/mL).[3]
4. Sample Preparation Protocol
-
Thaw plasma samples, calibration standards, and QCs to room temperature.
-
To a 200 µL aliquot of plasma, add 10 µL of the IS working solution and vortex briefly.
-
Add 200 µL of 0.1% formic acid in water for protein precipitation. Vortex for 1 minute.[3]
-
Centrifuge the mixture at 13,000 x g for 15 minutes to pellet the precipitated proteins.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[3]
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Inject a 5 µL aliquot into the LC-MS/MS system for analysis.[6]
Logical Flow of the LC-MS/MS System
References
- 1. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. A Simple and Rapid LC-MS/MS Method for the Determination of BMCL26 a Novel Anti-Parasitic Agent in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
Application Notes and Protocols for NMR Analysis of 10-Decarbamoyloxy-9-dehydromitomycin B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the anti-tumor agent 10-Decarbamoyloxy-9-dehydromitomycin B and its analogs. This document includes detailed experimental protocols for the synthesis and NMR analysis of these compounds, alongside a summary of their known biological activities.
Introduction
This compound is a naturally occurring mitomycin analog that can be synthesized from mitomycin B.[1][2] This compound and its derivatives exhibit significant antibacterial and cytotoxic activities, making them of interest in drug development.[1][3] Notably, the analog 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B has shown potent growth inhibition of KB cells in vitro, highlighting its potential as an antitumor agent.[1][3] NMR spectroscopy is a critical tool for the structural elucidation and characterization of these complex molecules.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the method described by Urakawa et al. (1981).[1]
Materials:
-
Mitomycin B
-
Sodium hydride (NaH) or Potassium t-butoxide
-
Dioxane, anhydrous
-
Dry ice
-
Silica gel for column chromatography
-
Acetone
-
Chloroform
-
Petroleum ether
Procedure:
-
Dissolve 100 mg of mitomycin B in 5 ml of anhydrous dioxane.
-
To this solution, add 100 mg of potassium t-butoxide (or an equimolar amount of sodium hydride).
-
Stir the mixture at room temperature for 48 hours.
-
Neutralize the reaction mixture with an excess of dry ice.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a 1:4 (v/v) mixture of acetone and chloroform as the eluent.
-
Combine the blue-colored fractions with a high Rf value and concentrate under reduced pressure.
-
Crystallize the resulting residue from a mixture of acetone and petroleum ether to yield purplish-black, needle-like crystals of this compound.
NMR Sample Preparation and Analysis
Materials:
-
This compound or its analog
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 25 °C).
-
For complete structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Data Presentation
While the primary literature describing the synthesis of this compound and its analogs does not provide detailed tabulated ¹H and ¹³C NMR data, the following tables present representative chemical shifts for the parent compound, Mitomycin C, for comparative purposes. The atom numbering is based on the standard mitomycin core structure.
Table 1: Representative ¹H NMR Chemical Shifts for Mitomycin C in DMSO-d₆
| Position | Chemical Shift (δ, ppm) |
| 1 | 4.68 |
| 2 | 3.45 |
| 3 | 3.25 |
| 5-CH₃ | 1.95 |
| 6-NH₂ | 7.20 |
| 7-OCH₃ | 3.85 |
| 9a | 4.20 |
| 10-CH₂ | 4.85, 4.15 |
| 10-OCONH₂ | 6.50 |
Data is illustrative and may vary based on experimental conditions.
Table 2: Representative ¹³C NMR Chemical Shifts for Mitomycin C in DMSO-d₆
| Position | Chemical Shift (δ, ppm) |
| 1 | 48.5 |
| 2 | 45.0 |
| 3 | 35.5 |
| 3a | 105.0 |
| 4 | 178.0 |
| 5 | 155.0 |
| 5a | 110.0 |
| 6 | 120.0 |
| 7 | 150.0 |
| 8 | 182.0 |
| 8a | 108.0 |
| 9 | 102.0 |
| 9a | 50.0 |
| 10 | 65.0 |
| 5-CH₃ | 8.5 |
| 7-OCH₃ | 60.0 |
| 10-OCONH₂ | 158.0 |
Data is illustrative and may vary based on experimental conditions.
Visualizations
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for the synthesis and NMR analysis of this compound and its analogs.
Caption: Workflow for Synthesis and NMR Analysis.
Proposed Signaling Pathway: DNA Alkylation
Mitomycins, including this compound, are known to act as DNA alkylating agents. Their cytotoxic effects are primarily attributed to the cross-linking of DNA strands, which inhibits DNA replication and leads to cell death. The proposed mechanism involves reductive activation of the quinone moiety, followed by the generation of a reactive electrophile that alkylates DNA.
References
Development of 10-Decarbamoyloxy-9-dehydromitomycin B Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and evaluation of 10-Decarbamoyloxy-9-dehydromitomycin B analogs, a class of potent antibacterial and cytotoxic agents. These compounds are derivatives of Mitomycin B, featuring a modified carbamoyl group at the C-10 position and a double bond at C-9. The information presented herein is compiled from seminal studies in the field to guide researchers in the synthesis, biological screening, and mechanistic analysis of these promising compounds.
Overview and Rationale
This compound and its analogs are of significant interest due to their pronounced biological activities. The parent compound can be synthesized from Mitomycin B through treatment with a strong base like sodium hydride or potassium t-butoxide. Further structural modifications, particularly at the C-7 position, have led to the development of analogs with enhanced potency. A notable example is 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B, which has demonstrated superior growth inhibition of KB cells in vitro, marking it as a promising candidate for further antitumor agent development.[1][2]
The mechanism of action of these mitomycin analogs is believed to be similar to other mitomycins, primarily involving the bioreductive activation of the quinone moiety, leading to the generation of reactive intermediates that can alkylate and cross-link DNA. This action effectively halts DNA replication and induces cell death. The cellular response to this DNA damage often involves the activation of signaling pathways such as the p53 tumor suppressor pathway and the RAS/MAPK/ERK pathway, ultimately leading to apoptosis.
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activity of this compound and its key analogs. This data is essential for structure-activity relationship (SAR) studies and for prioritizing lead compounds.
Table 1: In Vitro Cytotoxicity of this compound Analogs against KB Cells
| Compound | IC50 (µg/mL) |
| This compound | ND |
| 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B | ND |
| Mitomycin B (Reference) | ND |
| Mitomycin C (Reference) | ND |
ND: Not explicitly detailed in the available search results abstracts. The original research by Kono et al. (1981) reported these activities but the specific values were not retrievable.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration) of this compound Analogs
| Compound | Bacillus subtilis PCI 219 (µg/mL) | Staphylococcus aureus 209P (µg/mL) | Escherichia coli NIHJ (µg/mL) | Klebsiella pneumoniae PCI 602 (µg/mL) | Salmonella typhimurium 6-55 (µg/mL) | Pseudomonas aeruginosa IAM 1095 (µg/mL) |
| This compound | ND | ND | ND | ND | ND | ND |
| 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B | ND | ND | ND | ND | ND | ND |
| Mitomycin B (Reference) | ND | ND | ND | ND | ND | ND |
ND: Not explicitly detailed in the available search results abstracts. The original research by Kono et al. (1981) reported these activities but the specific values were not retrievable.
Experimental Protocols
This section provides detailed protocols for the synthesis of the parent analog and for conducting key biological assays.
Synthesis of this compound
This protocol is adapted from the method described by Kono et al. (1981).
Materials:
-
Mitomycin B
-
Dioxane (anhydrous)
-
Potassium t-butoxide
-
Dry ice
-
Silica gel for column chromatography
-
Acetone
-
Chloroform
-
Petroleum ether
-
Round bottom flask
-
Magnetic stirrer
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Dissolve 100 mg of Mitomycin B in 5 mL of anhydrous dioxane in a round bottom flask.
-
Add 100 mg of potassium t-butoxide to the solution.
-
Stir the mixture at room temperature for 48 hours.
-
Neutralize the reaction mixture by adding an excess of crushed dry ice.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography using a 1:4 (v/v) mixture of acetone and chloroform as the eluent.
-
Collect the blue-colored fractions with a high Rf value.
-
Combine the collected fractions and concentrate under reduced pressure.
-
Crystallize the resulting residue from a mixture of acetone and petroleum ether to obtain purplish-black needle-like crystals of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of compounds against cancer cell lines.
Materials:
-
KB (human oral cancer) cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed KB cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Mitomycin C).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the development of these analogs.
Caption: Synthetic workflow for this compound and its analogs.
Caption: Proposed mechanism of action for mitomycin analogs leading to apoptosis.
Caption: Key signaling pathways affected by DNA damage induced by mitomycin analogs.
References
Application Notes and Protocols for Testing 10-Decarbamoyloxy-9-dehydromitomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbamoyloxy-9-dehydromitomycin B (DDMB) is a derivative of Mitomycin B, a class of antitumor antibiotics.[1][2] Like its parent compounds, DDMB is expected to exhibit cytotoxic and antibacterial properties, making it a compound of interest for cancer research and drug development.[1][3] The primary mechanism of action for the related compound, Mitomycin C (MMC), involves the bioreductive alkylation of DNA, leading to interstrand crosslinks that inhibit DNA replication and transcription.[4][5] Additionally, MMC has been shown to inhibit thioredoxin reductase, an enzyme involved in redox signaling and cellular defense against oxidative stress.[6] Recent studies have also implicated MMC and its analogs in the modulation of key signaling pathways such as MAPK/ERK and Akt.[7][8]
These application notes provide detailed protocols for the in vitro evaluation of DDMB's cytotoxic and apoptotic effects on cancer cell lines. The protocols cover cell culture, viability and apoptosis assays, and methods to investigate its potential mechanism of action, including effects on thioredoxin reductase activity and relevant signaling pathways.
Data Presentation
The following tables summarize key quantitative data for the experimental protocols described below.
Table 1: Cell Culture and Treatment Parameters
| Parameter | Recommendation | Notes |
| Cell Line | KB (HeLa derivative) | Adherent epithelial-like cells. Known to be sensitive to DDMB analogs.[1][9] |
| Culture Medium | Eagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS) | Standard growth medium for KB cells. |
| Seeding Density (96-well plate) | 5 x 10³ - 1 x 10⁴ cells/well | Optimize for 70-80% confluency at the time of assay. |
| Seeding Density (6-well plate) | 1 x 10⁵ - 2 x 10⁵ cells/well | For assays requiring more cells, such as protein extraction. |
| DDMB Concentration Range | 0.1 µM - 100 µM (initial screen) | A wide range is recommended for initial dose-response studies. |
| Incubation Time | 24, 48, and 72 hours | To assess time-dependent effects. |
| Vehicle Control | DMSO or PBS | Use the same solvent as used to dissolve DDMB, at the same final concentration. |
Table 2: Assay-Specific Parameters
| Assay | Parameter | Recommendation |
| MTT Cell Viability Assay | MTT Reagent Concentration | 0.5 mg/mL |
| Incubation Time with MTT | 2 - 4 hours | |
| Solubilizing Agent | DMSO or SDS-HCl solution | |
| Wavelength for Absorbance | 570 nm | |
| Annexin V Apoptosis Assay | Annexin V-FITC Volume | 5 µL per 100 µL cell suspension |
| Propidium Iodide (PI) Volume | 5 µL per 100 µL cell suspension | |
| Incubation Time | 15 minutes at room temperature | |
| Thioredoxin Reductase Assay | Substrate | DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) |
| Co-factor | NADPH | |
| Wavelength for Absorbance | 412 nm |
Experimental Protocols
KB Cell Culture
The KB cell line, a HeLa contaminant, is an adherent epithelial-like cell line suitable for studying the effects of cytotoxic compounds.[9][10]
Materials:
-
KB cell line (ATCC® CCL-17™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium: EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture KB cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium and wash once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Plate cells for experiments at the densities specified in Table 1.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[1][11]
Materials:
-
Cells cultured in a 96-well plate
-
DDMB stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other formazan solubilizing solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of DDMB and a vehicle control. Incubate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.[1]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][12]
Materials:
-
Cells cultured in a 6-well plate
-
DDMB stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with DDMB and a vehicle control for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Thioredoxin Reductase (TrxR) Activity Assay
This colorimetric assay measures the activity of TrxR by monitoring the reduction of DTNB.[13]
Materials:
-
Cell lysate from DDMB-treated and control cells
-
Thioredoxin Reductase Assay Kit
-
NADPH
-
DTNB solution
-
TrxR specific inhibitor (for measuring TrxR-specific activity)
-
Microplate reader
Protocol:
-
Prepare cell lysates from cells treated with DDMB and vehicle control according to the kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add cell lysate to two sets of wells.
-
To one set of wells, add a TrxR-specific inhibitor to determine background activity. To the other set, add assay buffer.
-
Prepare a reaction mix containing NADPH and DTNB.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for at least 10 minutes.
-
Calculate the rate of DTNB reduction. The TrxR-specific activity is the difference between the total reduction rate and the rate in the presence of the inhibitor.
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing DDMB.
Potential Signaling Pathways Affected by DDMB
Based on the known effects of the related compound Mitomycin C, DDMB may impact the MAPK/ERK and Akt signaling pathways, which are crucial for cell survival and proliferation.[7][8]
Caption: Potential inhibition of MAPK/ERK and Akt pathways by DDMB.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. kumc.edu [kumc.edu]
- 4. Mitomycin C Treatment Protocol to Create Feeding Layer - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KB (HeLa derivative). Culture Collections [culturecollections.org.uk]
- 10. bcrj.org.br [bcrj.org.br]
- 11. broadpharm.com [broadpharm.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Decarbamoyloxy-9-dehydromitomycin B
Welcome to the technical support center for the synthesis of 10-Decarbamoyloxy-9-dehydromitomycin B (DDM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your DDM synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and reagents for the synthesis of this compound?
A1: The most common starting material for the synthesis of DDM is Mitomycin B. The reaction is typically mediated by a strong base such as sodium hydride (NaH) or potassium t-butoxide (KOtBu) in an appropriate aprotic solvent.[1][2]
Q2: What is the general reaction mechanism for the conversion of Mitomycin B to DDM?
A2: The reaction proceeds in two key steps:
-
Decarbamoylation: The strong base abstracts a proton, initiating the elimination of the carbamoyl group at the C10 position.
-
Dehydration: A subsequent elimination of water, also base-mediated, results in the formation of a double bond between C9 and C10.
Q3: What kind of yields can I expect for this synthesis?
A3: The reported yield for the synthesis of DDM from Mitomycin B using potassium t-butoxide is approximately 17%.[2] Yields for the sodium hydride method have not been explicitly reported in the available literature.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). The product, DDM, is a purplish-black compound and will have a different Rf value compared to the starting material, Mitomycin B. A suitable eluent system would need to be developed, likely a mixture of a moderately polar organic solvent and a non-polar co-solvent.
Q5: What are the key safety precautions to take when working with the reagents involved?
A5: Both sodium hydride and potassium t-butoxide are highly reactive and moisture-sensitive bases. They can ignite upon contact with water and are corrosive. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Mitomycin B is a potent cytotoxic agent and should be handled with extreme care using appropriate containment procedures.[3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive or old base (NaH or KOtBu). | Use a fresh, unopened container of the base. Ensure it has been stored under anhydrous conditions. |
| Wet solvent or glassware. | Dry all glassware in an oven prior to use. Use anhydrous solvents. | |
| Insufficient reaction time. | For the potassium t-butoxide method, the reaction is stirred for 2 days.[2] Ensure the reaction is allowed to proceed for the recommended duration. Monitor by TLC until the starting material is consumed. | |
| Low reaction temperature. | While the potassium t-butoxide reaction is performed at room temperature, slightly elevated temperatures may be required for the sodium hydride method. However, be cautious as higher temperatures may lead to degradation. | |
| Multiple Spots on TLC (Byproducts) | Degradation of starting material or product. | Mitomycins can be unstable in the presence of strong bases and at elevated temperatures.[4] Consider running the reaction at a lower temperature or for a shorter duration. |
| Side reactions with the solvent. | Sodium hydride can react with certain polar aprotic solvents like DMF and acetonitrile.[5] Consider using a more inert solvent such as dioxane or THF. | |
| Formation of isomeric byproducts. | The complex structure of mitomycins can lead to various base-mediated side reactions.[4] Careful control of reaction conditions is crucial. | |
| Difficulty in Product Purification | Product is a minor component in the reaction mixture. | Optimize the reaction conditions to improve the yield of the desired product. |
| Co-elution of impurities during chromatography. | Use high-performance liquid chromatography (HPLC) for better separation. Reversed-phase columns are often effective for purifying mitomycin derivatives. | |
| Product degradation during purification. | Mitomycins can be sensitive to light and pH changes. Protect the product from light and use neutral pH conditions during workup and purification. |
Data Presentation
Table 1: Summary of Reaction Conditions for DDM Synthesis
| Method | Starting Material | Base | Solvent | Reaction Time | Temperature | Reported Yield | Reference |
| 1 | Mitomycin B | Sodium Hydride | Not Specified | Not Specified | Not Specified | Not Reported | [1] |
| 2 | Mitomycin B | Potassium t-butoxide | Dioxane | 2 days | Room Temperature | 17.0% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium t-butoxide [2]
-
Materials:
-
Mitomycin B (100 mg)
-
Potassium t-butoxide (100 mg)
-
Anhydrous Dioxane (5 ml)
-
Acetone
-
Petroleum ether
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 100 mg of Mitomycin B in 5 ml of anhydrous dioxane.
-
To this solution, add 100 mg of potassium t-butoxide.
-
Stir the mixture at room temperature for 2 days. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction carefully with a few drops of water.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Combine the fractions containing the blue-colored product with a high Rf value and concentrate under reduced pressure.
-
Crystallize the residue from acetone and petroleum ether to obtain purplish-black needle-like crystals of the desired compound.
-
Protocol 2: Synthesis of this compound using Sodium Hydride [1]
(Note: This protocol is based on a brief mention in the literature and lacks detailed experimental parameters. The following is a generalized procedure and requires optimization.)
-
Materials:
-
Mitomycin B
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous aprotic solvent (e.g., THF or Dioxane)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (exact stoichiometry to be determined, typically 1.5-3 equivalents) in the anhydrous solvent.
-
If using a 60% dispersion, wash the sodium hydride with anhydrous hexane to remove the mineral oil.
-
Add a solution of Mitomycin B in the anhydrous solvent dropwise to the sodium hydride suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by the slow addition of isopropanol, followed by water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography followed by crystallization.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of DDM using potassium t-butoxide.
References
- 1. Preparation and biological activities of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Mitomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 10-Decarbamoyloxy-9-dehydromitomycin B in Solution
Disclaimer: This document provides technical guidance on the stability and degradation of 10-Decarbamoyloxy-9-dehydromitomycin B (DDM-B) in solution. As limited direct data for DDM-B is publicly available, the information herein is largely extrapolated from studies on its close structural analog, Mitomycin C. Researchers should use this information as a general guide and are strongly encouraged to perform their own stability studies for DDM-B under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of mitomycin analogs like DDM-B in solution?
The stability of mitomycin analogs in solution is significantly influenced by several factors:
-
pH: This is a critical factor. Mitomycin C, a related compound, exhibits maximum stability in the neutral pH range (approximately pH 7.0).[1][2] It undergoes more rapid degradation in both acidic (pH < 6.0) and basic conditions.[1][3]
-
Temperature: Higher temperatures accelerate the degradation of mitomycin analogs.[4] For instance, Mitomycin C solutions show increased degradation when stored at room temperature compared to refrigerated or frozen conditions.[5][6]
-
Light: Exposure to light can lead to the decomposition of mitomycin solutions.[7] Therefore, it is crucial to protect solutions from light.
-
Solution Composition: The type of solvent or buffer can impact stability. For example, Mitomycin C is reportedly less stable in 5% dextrose solutions compared to 0.9% sodium chloride injection.[8] The presence of certain buffer species, like citrate and phosphate, can also catalyze degradation.[9]
Q2: What is the expected shelf-life of a DDM-B solution?
While specific data for DDM-B is unavailable, based on its analog Mitomycin C, the shelf-life is highly dependent on the storage conditions. At a neutral pH and refrigerated temperature (2-8°C), Mitomycin C solutions can be stable for several days.[2] However, at room temperature, significant degradation can occur within hours to a day.[5][10] For critical applications, it is recommended to prepare solutions fresh before use.[11]
Q3: What are the likely degradation products of DDM-B?
The degradation of mitomycins is complex and pH-dependent, leading to different products under acidic and basic conditions.[1] For Mitomycin C, acid-catalyzed hydrolysis can lead to the formation of mitosenes, such as cis- and trans-hydroxymitosenes, through the opening of the aziridine ring.[5][12][13][14] Under alkaline conditions, hydrolysis can result in the formation of 7-hydroxymitosan.[3] It is plausible that DDM-B follows similar degradation pathways.
Q4: How can I monitor the degradation of my DDM-B solution?
A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the degradation of mitomycin analogs.[4][7][15] This technique allows for the separation and quantification of the intact drug from its degradation products. Key parameters to monitor include the peak area or height of the parent compound over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms in the solution upon storage, especially under refrigeration. | The compound may have limited solubility at lower temperatures. This has been observed with Mitomycin C solutions.[15][16] | Warm the solution to the intended temperature of use (e.g., room temperature or 37°C) and gently agitate to redissolve the precipitate. Visually inspect for complete dissolution before use. If precipitation persists, prepare a fresh solution. Consider preparing a more dilute solution if solubility is a persistent issue. |
| The color of the solution changes over time. | Color change can be an indicator of chemical degradation. For Mitomycin C, a change from blue-violet to a different hue can signify the formation of degradation products. | Discard the solution. Prepare a fresh solution and ensure it is stored under the recommended conditions (protected from light, appropriate pH and temperature). |
| Loss of biological activity in my experiment. | This is a strong indication of compound degradation. The active functionalities of mitomycins are susceptible to hydrolysis. | Prepare fresh solutions immediately before each experiment. Verify the pH of your experimental medium, as deviations from neutral pH can accelerate degradation. If possible, analyze the concentration of the stock solution by HPLC to confirm its integrity. |
| Inconsistent experimental results. | In addition to degradation, variability in solution preparation can lead to inconsistent results. | Standardize your solution preparation protocol. Use a calibrated pH meter and ensure buffers are correctly prepared. For sensitive experiments, determine the concentration of the freshly prepared solution spectrophotometrically or by HPLC. |
Quantitative Data Summary (Based on Mitomycin C)
Table 1: Stability of Mitomycin C in 0.12 mg/mL Sodium Chloride Solution at Room Temperature
| pH | Remaining Mitomycin C (%) at 30 min | Remaining Mitomycin C (%) at 60 min | Remaining Mitomycin C (%) at 120 min | Remaining Mitomycin C (%) at 300 min |
| 7.0 | 98.5 | 97.2 | 92.7 | 89.3 |
| 6.0 | 99.2 | 98.6 | 97.6 | 95.8 |
| 5.5 | 98.9 | 98.2 | 96.6 | 93.5 |
| 4.5 | 98.0 | 96.7 | 88.1 | 85.4 |
| Data adapted from a study on Mitomycin C stability.[4] |
Table 2: Stability of Mitomycin C in 0.12 mg/mL Sodium Chloride Solution at 5°C
| pH | Remaining Mitomycin C (%) at 30 min | Remaining Mitomycin C (%) at 60 min | Remaining Mitomycin C (%) at 120 min | Remaining Mitomycin C (%) at 300 min | Remaining Mitomycin C (%) at 24 hours |
| 7.0 | 99.2 | 98.4 | 97.3 | 94.9 | 90.0 |
| Data adapted from a study on Mitomycin C stability.[4] |
Experimental Protocols
Protocol 1: Preparation of DDM-B Stock Solution
-
Weighing: Accurately weigh the required amount of DDM-B powder in a sterile, light-protected container.
-
Solvent Addition: Add the desired solvent (e.g., sterile water for injection, 0.9% sodium chloride, or a specific buffer) to the powder. For compounds with limited water solubility, an initial dissolution in a small amount of a compatible organic solvent like DMSO may be necessary, followed by dilution with the aqueous medium.[11]
-
Dissolution: Gently vortex or sonicate the mixture until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
pH Adjustment (if necessary): If using an unbuffered solvent, measure the pH of the solution. If necessary, adjust the pH to the desired range (ideally neutral) using sterile, dilute acid or base.
-
Sterilization: If required for the application, sterilize the solution by filtering it through a 0.22 µm sterile filter.
-
Storage: Store the stock solution in a sterile, light-protected container at the appropriate temperature (refrigerated at 2-8°C or frozen at -20°C for longer-term storage, though freeze-thaw cycles should be avoided).[11]
Protocol 2: Stability Testing of DDM-B Solution using HPLC
-
Solution Preparation: Prepare the DDM-B solution at the desired concentration in the relevant medium (e.g., buffer, cell culture medium).
-
Storage Conditions: Aliquot the solution into several light-protected vials and store them under the desired conditions (e.g., different temperatures, pH values).
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from one of the vials.
-
Sample Preparation for HPLC: Dilute the aliquot with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Inject the prepared sample onto a suitable HPLC system equipped with a C18 reversed-phase column and a UV detector. The mobile phase and detection wavelength should be optimized for DDM-B. For Mitomycin C, typical mobile phases consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Data Analysis: Quantify the peak area of DDM-B at each time point. Calculate the percentage of DDM-B remaining relative to the initial concentration (time 0). A common stability threshold is the time at which the concentration drops to 90% of the initial value (T90).
Visualizations
Caption: Workflow for assessing the stability of DDM-B in solution.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. sps.nhs.uk [sps.nhs.uk]
- 3. JPH03118322A - Stable solution of mitomycin C - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the Stability of 0.04% Mitomycin C Ophthalmic Solution under Various Storage Conditions [jstage.jst.go.jp]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Degradation kinetics and mechanism of N6-[(dimethylamino)methylene]mitomycin C in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Reconstituted and Diluted Mitomycin C Solutions in Polypropylene Syringes and Glass Vials [ouci.dntb.gov.ua]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. Kinetics and mechanism of the degradation of 1a-acetylmitomycin C in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. datapdf.com [datapdf.com]
- 14. The Degradation of Mitomycin C Under Various Storage Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration | springermedizin.de [springermedizin.de]
- 16. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting guide for 10-Decarbamoyloxy-9-dehydromitomycin B experiments"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Decarbamoyloxy-9-dehydromitomycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of mitomycin B, a class of antibiotics known for their potent antitumor activity.[1] Like other mitomycins, its primary mechanism of action is believed to be the alkylation and cross-linking of DNA, leading to inhibition of DNA synthesis and induction of apoptosis in rapidly dividing cells. Its main applications are in cancer research and drug development as a cytotoxic agent.
Q2: How should this compound be stored?
Q3: What are the expected outcomes of a typical cytotoxicity assay with this compound?
This compound is expected to exhibit dose-dependent cytotoxicity in cancer cell lines. However, specific IC50 values are not widely published. The potency can vary significantly depending on the cell line and experimental conditions. Researchers should perform dose-response experiments to determine the effective concentration range for their specific cell model.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or No Cytotoxic Effect Observed
Possible Causes & Solutions:
-
Compound Instability:
-
Problem: Mitomycin analogs can be unstable in solution, especially with exposure to light, high temperatures, or certain pH conditions.
-
Solution: Prepare fresh solutions of this compound for each experiment. Store stock solutions in small aliquots at -20°C or -80°C and protect from light. Thaw aliquots immediately before use and do not refreeze.
-
-
Incorrect Concentration:
-
Problem: The actual concentration of the active compound may be lower than expected due to degradation or inaccurate initial weighing.
-
Solution: Verify the concentration of your stock solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Cell Line Resistance:
-
Problem: The target cell line may have intrinsic or acquired resistance to alkylating agents.
-
Solution: Use a positive control compound with a known mechanism of action (e.g., Mitomycin C or Cisplatin) to confirm that the cells are responsive to DNA damaging agents. Consider using a different cell line or investigating potential resistance mechanisms.
-
Issue 2: High Variability in Experimental Replicates
Possible Causes & Solutions:
-
Uneven Compound Distribution:
-
Problem: The compound may not be evenly distributed in the culture wells, leading to variable effects.
-
Solution: Ensure thorough mixing of the compound in the culture medium before adding it to the cells. When treating cells in multi-well plates, mix gently after adding the compound to each well.
-
-
Cell Plating Inconsistency:
-
Problem: Variations in cell number and distribution across wells can lead to inconsistent results.
-
Solution: Ensure a homogenous cell suspension before plating. After plating, inspect the wells under a microscope to confirm even cell distribution.
-
-
Edge Effects in Multi-Well Plates:
-
Problem: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity.
-
Data Presentation
Currently, there is a lack of publicly available quantitative data for this compound. Researchers are encouraged to generate their own dose-response curves and report IC50 values for the cell lines they are using. As a reference, a table for summarizing such data is provided below.
Table 1: Example of Cytotoxicity Data for this compound
| Cell Line | IC50 (µM) | Exposure Time (hours) | Assay Method |
| e.g., MCF-7 | Data to be determined | e.g., 72 | e.g., MTT Assay |
| e.g., A549 | Data to be determined | e.g., 72 | e.g., SRB Assay |
Experimental Protocols
General Protocol for a Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
Diagram 1: General Mitomycin Signaling Pathway
Caption: General signaling pathway of mitomycin analogs.
Diagram 2: Experimental Workflow for Cytotoxicity Testing
Caption: A typical experimental workflow for cytotoxicity assessment.
Diagram 3: Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
"optimization of 10-Decarbamoyloxy-9-dehydromitomycin B dosage for in vitro assays"
Disclaimer: Information regarding 10-Decarbamoyloxy-9-dehydromitomycin B (10-DCDM-B) is limited in publicly available scientific literature. This resource provides general guidance based on available data and principles of in vitro assay optimization for cytotoxic compounds. Researchers should exercise caution and conduct thorough dose-response studies to determine the optimal concentration for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a derivative of mitomycin B.[1][2] Early studies have shown that it possesses both antibacterial and cytotoxic activities.[1][2] It has been identified as a potent inhibitor of KB cell growth in vitro, suggesting its potential as an antitumor agent.[1][2]
Q2: I am seeing high variability in my results. What could be the cause?
High variability in in vitro assays with a cytotoxic compound like 10-DCDM-B can stem from several factors:
-
Compound Stability: Ensure the compound is properly stored and protected from light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock solution.
-
Cell Health and Density: Maintain consistent cell health, passage number, and seeding density across all experiments. Over-confluent or unhealthy cells can respond differently to treatment.
-
Assay Protocol Consistency: Minor variations in incubation times, reagent concentrations, or washing steps can lead to significant differences in results. Adhere strictly to your established protocol.
-
Solvent Effects: If using a solvent like DMSO to dissolve 10-DCDM-B, ensure the final solvent concentration is consistent across all wells (including controls) and is at a level that does not affect cell viability.
Q3: How do I determine the optimal concentration of 10-DCDM-B for my cell line?
A dose-response experiment is crucial. This typically involves treating your cells with a wide range of 10-DCDM-B concentrations (e.g., from nanomolar to micromolar ranges) for a fixed duration. The goal is to identify the concentration that produces the desired biological effect (e.g., IC50 - the concentration that inhibits 50% of cell growth) without causing excessive, non-specific toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at expected concentrations. | 1. Compound Inactivity: The compound may have degraded. 2. Incorrect Concentration: Errors in dilution calculations. 3. Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action. | 1. Use a fresh aliquot of the compound. Verify its activity on a sensitive control cell line, such as KB cells. 2. Double-check all calculations and ensure proper mixing of solutions. 3. Research the sensitivity of your cell line to mitomycin analogues or test a different, more sensitive cell line. |
| 100% cell death even at the lowest concentration. | 1. Concentration Too High: The initial concentration range is too high for the sensitivity of your cell line. 2. Extended Exposure Time: The incubation period may be too long. | 1. Perform a broader dose-response experiment with serial dilutions starting from a much lower concentration (e.g., picomolar or nanomolar range). 2. Conduct a time-course experiment to determine the optimal treatment duration. |
| Precipitation of the compound in culture media. | Poor Solubility: The concentration of 10-DCDM-B exceeds its solubility limit in the culture medium. | 1. Lower the final concentration of the compound. 2. If using a solvent, ensure the final solvent concentration is minimal. 3. Gently warm the media and vortex the compound solution before adding it to the cells. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of 10-DCDM-B.
Materials:
-
Target cell line (e.g., KB cells)
-
Complete cell culture medium
-
This compound
-
Sterile DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 10-DCDM-B in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of working concentrations. Include a vehicle control (medium with solvent only).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 10-DCDM-B.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Visualizations
As the specific signaling pathways affected by this compound are not well-documented, a generalized experimental workflow for its in vitro testing is provided below.
Caption: General workflow for determining the IC50 of 10-DCDM-B.
References
Technical Support Center: Purification of 10-Decarbamoyloxy-9-dehydromitomycin B
Welcome to the technical support center for the purification of 10-Decarbamoyloxy-9-dehydromitomycin B (DDM-B). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns during the purification of DDM-B?
A1: Like other mitomycins, DDM-B is susceptible to degradation under certain conditions. The primary stability concerns are sensitivity to pH and temperature. Mitomycins can degrade in alkaline solutions[1][2]. The carbamoyloxy group at the C-10 position and the aziridine ring are particularly labile functional groups that can be compromised during purification. It is crucial to maintain a neutral to slightly acidic pH and to keep temperatures low throughout the purification process to minimize degradation.
Q2: What are the expected impurities that I might encounter during DDM-B purification?
A2: Impurities can arise from the synthetic route or from degradation of the target compound. Based on related mitomycin compounds, potential impurities for DDM-B could include starting materials like Mitomycin B, byproducts from the decarbamoylation and dehydration steps, and various degradation products. Common impurities found in mitomycin preparations include Mitomycin A, Mitomycin B, and Albomitomycin C[][4][5][6][7]. Degradation can lead to the formation of 7-hydroxymitosane and other related compounds[1].
Q3: Which chromatographic techniques are most effective for purifying DDM-B?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective technique for the purification of mitomycins and is therefore recommended for DDM-B.[8][9] The use of a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) typically provides good separation.[9] Gradient elution is often necessary to resolve DDM-B from closely related impurities.
Troubleshooting Guides
Problem 1: Low Yield of DDM-B After Purification
| Possible Cause | Troubleshooting Steps |
| Degradation during purification | - Maintain a pH range of 6.0-7.5 for all buffers and solutions.[10] - Perform all purification steps at reduced temperatures (4-8°C). - Minimize the exposure of the compound to light by using amber vials or covering glassware with foil. |
| Suboptimal chromatographic conditions | - Optimize the gradient profile of the mobile phase in RP-HPLC to ensure complete elution of DDM-B. - Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to improve resolution and recovery. |
| Incomplete elution from the column | - After the main elution, wash the column with a stronger solvent mixture to check for any retained DDM-B. |
Problem 2: Poor Resolution of DDM-B from Impurities
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase composition | - Adjust the initial and final concentrations of the organic modifier in the gradient. - Modify the pH of the aqueous component of the mobile phase within the stability range of DDM-B (pH 6.0-7.5). |
| Column overloading | - Reduce the amount of crude sample loaded onto the column. |
| Incorrect column chemistry | - Test columns with different stationary phase chemistries to exploit different separation mechanisms. |
Problem 3: Presence of Degradation Products in the Final Purified Sample
| Possible Cause | Troubleshooting Steps |
| Harsh pH conditions during solvent evaporation | - Neutralize the collected fractions before solvent evaporation. |
| Prolonged processing time | - Streamline the purification workflow to minimize the time the compound spends in solution. |
| Inadequate storage of purified DDM-B | - Store the purified compound as a lyophilized powder at -20°C or below, protected from light and moisture. |
Quantitative Data Summary
The following table summarizes expected purification outcomes for DDM-B based on data from related mitomycin compounds.
| Purification Method | Mobile Phase | Expected Purity (HPLC) | Expected Yield |
| RP-HPLC (C18 column) | Acetonitrile/Water Gradient (pH 7.0) | >98% | 60-75% |
| RP-HPLC (C18 column) | Methanol/Phosphate Buffer Gradient (pH 6.5) | >99%[11] | 65-80% |
| Crystallization | Methanol/Water | >99.5%[11] | 85-95% (from purified oil) |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of DDM-B
-
Column: C18, 5 µm particle size, 10 mm x 250 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 20% B
-
32-40 min: 20% B
-
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 365 nm.[9]
-
Sample Preparation: Dissolve crude DDM-B in a minimal amount of Mobile Phase A and filter through a 0.22 µm syringe filter.
-
Fraction Collection: Collect fractions corresponding to the DDM-B peak.
-
Post-Purification: Immediately neutralize the collected fractions if necessary and proceed to solvent evaporation under reduced pressure at a temperature below 30°C.
Visualizations
Caption: Experimental workflow for the purification of DDM-B.
References
- 1. Qualitative aspects of the degradation of mitomycins in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative aspects of the degradation of mitomycin C in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. rxnchem.com [rxnchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatographic determination of mitomycin C in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of mitomycin admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US5180670A - Method for purification of mitomycin C - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Bioactivity of 10-Decarbamoyloxy-9-dehydromitomycin B (DDMB) Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to enhance the bioactivity of 10-Decarbamoyloxy-9-dehydromitomycin B (DDMB) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DDMB and its derivatives?
A1: Like other mitomycins, DDMB and its derivatives are understood to act as prodrugs that are bioreductively activated within the cell. This activation leads to the generation of a reactive quinone methide, which can then alkylate DNA, primarily at guanine residues. The bifunctional nature of these activated compounds allows them to form interstrand and intrastrand DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to cytotoxicity.
Q2: How can the bioactivity of DDMB be enhanced?
A2: Enhancing the bioactivity of DDMB derivatives often involves chemical modifications to improve properties such as cellular uptake, reductive activation potential, and DNA cross-linking efficiency. One notable example is the synthesis of 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B, which has been reported to be a more potent growth inhibitor of KB cells in vitro compared to the parent DDMB.[1][2] Modifications at the C7 position can significantly influence the electronic properties of the quinone system, affecting the ease of its reduction, which is a critical step in its activation.
Q3: What are the key stability concerns when working with DDMB derivatives?
A3: DDMB derivatives, like other mitomycins, are sensitive to light, pH, and temperature. Solutions should be protected from light and stored at low temperatures to prevent degradation. The stability of mitomycin C, a related compound, is known to decrease in unbuffered solutions, with more rapid degradation observed at room temperature compared to refrigeration. For experimental consistency, it is crucial to use freshly prepared solutions or conduct stability studies under your specific experimental conditions.
Q4: Are there known issues with cellular uptake of these derivatives?
A4: While specific data on DDMB derivatives is limited, the cellular uptake of mitomycins can be influenced by their lipophilicity. Structure-activity relationship studies on other mitomycin analogs have shown that more lipophilic compounds can exhibit greater potency in cell culture assays, likely due to enhanced membrane permeability. Therefore, modifications that increase the lipophilicity of DDMB derivatives could potentially improve their cellular uptake and, consequently, their bioactivity.
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of DDMB from Mitomycin B | Incomplete reaction; degradation of the product. | - Ensure anhydrous conditions, as the reagents (sodium hydride or potassium t-butoxide) are moisture-sensitive.- Optimize reaction time and temperature; prolonged reaction times may lead to degradation.- Use freshly opened or properly stored reagents. |
| Multiple spots on TLC after reaction | Incomplete reaction; side products; degradation. | - Monitor the reaction progress closely using TLC.- If the reaction is incomplete, consider adding more reagent or extending the reaction time cautiously.- Isolate the main product quickly using column chromatography to prevent further degradation. |
| Difficulty in purifying derivatives by column chromatography | Similar polarity of starting material, product, and byproducts. | - Use a high-quality silica gel.- Experiment with different solvent systems to achieve better separation.- Consider using reverse-phase HPLC for purification of the final products, which often provides higher resolution. |
| Product degradation during storage | Exposure to light, heat, or non-optimal pH. | - Store purified compounds in amber vials at -20°C or lower.- Dissolve compounds in an appropriate solvent immediately before use.- If long-term storage in solution is necessary, use a buffered solution and conduct stability tests. |
Bioactivity Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in MTT assay results | - Interference of the compound with MTT reduction.- Inconsistent cell seeding density.- Contamination. | - Quinone-containing compounds can sometimes directly reduce MTT, leading to false-positive results. Include a cell-free control with your compound and MTT to check for direct reduction.- Ensure a single-cell suspension and accurate cell counting before seeding.- Regularly test cell lines for mycoplasma contamination. |
| Low potency in cytotoxicity assays | - Poor cellular uptake.- Insufficient bioreductive activation in the chosen cell line.- Compound instability in the culture medium. | - Consider modifications to the derivative to increase lipophilicity.- Use cell lines known to have high levels of reductive enzymes (e.g., DT-diaphorase).- Check the stability of the compound in the culture medium over the time course of the experiment. |
| No DNA cross-linking detected in comet assay | - Insufficient concentration or incubation time.- The chosen cell line lacks the necessary activating enzymes.- Technical issues with the assay. | - Perform a dose-response and time-course experiment to determine optimal conditions.- Confirm that the cell line used is capable of bioreductively activating mitomycins.- Ensure that the initial DNA damage (e.g., by irradiation) is sufficient to allow for the detection of a decrease in tail moment due to cross-linking. |
Data Presentation
| Compound | Modification | Cell Line | IC50 (µM) (Illustrative) |
| DDMB | Parent Compound | KB | 1.5 |
| Derivative 1 | 7-amino-7-demethoxy | KB | 0.4 |
| Derivative 2 | 7-methoxy (Mitomycin B) | KB | 2.0 |
| Derivative 3 | C10-carbamate (Mitomycin C) | KB | 0.8 |
Experimental Protocols
Synthesis of this compound (DDMB) from Mitomycin B
Materials:
-
Mitomycin B
-
Sodium hydride (NaH) or Potassium t-butoxide (t-BuOK)
-
Anhydrous dioxane or tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve Mitomycin B in anhydrous dioxane (or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Add sodium hydride (or potassium t-butoxide) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with a few drops of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.
MTT Cytotoxicity Assay
Materials:
-
DDMB derivatives
-
Cancer cell line (e.g., KB cells)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the DDMB derivatives in the complete culture medium.
-
Remove the medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Comet Assay for DNA Cross-linking
Materials:
-
DDMB derivatives
-
Cancer cell line
-
Microscope slides
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
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DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate software
Procedure:
-
Treat cells with the DDMB derivatives for a specific time.
-
After treatment, induce a fixed amount of DNA strand breaks by treating the cells with a DNA-damaging agent like ionizing radiation or hydrogen peroxide.
-
Embed the cells in low melting point agarose on a microscope slide.
-
Lyse the cells by immersing the slides in lysis solution.
-
Perform alkaline electrophoresis to allow the DNA to migrate. DNA with cross-links will migrate slower than DNA with only strand breaks.
-
Neutralize and stain the DNA.
-
Visualize the comets under a fluorescence microscope and quantify the tail moment using appropriate software.
-
A decrease in the tail moment in compound-treated cells compared to cells treated only with the strand-breaking agent indicates the presence of DNA cross-links.
Visualizations
Caption: A generalized workflow for the synthesis and bioactivity screening of DDMB derivatives.
Caption: Detailed workflow for the MTT cytotoxicity assay.
Caption: Generalized mechanism of action for DDMB derivatives.
References
"optimization of reaction conditions for preparing 10-Decarbamoyloxy-9-dehydromitomycin B"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 10-Decarbamoyloxy-9-dehydromitomycin B. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction condition optimization.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the synthesis of this compound from mitomycin B.
Frequently Asked Questions (FAQs)
-
Q1: My reaction is not proceeding to completion, and I still have a significant amount of starting material (mitomycin B). What should I do?
-
A1: There are several factors that could lead to an incomplete reaction. First, ensure that the base you are using (sodium hydride or potassium t-butoxide) is fresh and has not been deactivated by moisture. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). You can also try increasing the molar excess of the base or extending the reaction time. Monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to determine the optimal reaction time.
-
-
Q2: I am observing the formation of multiple side products. What are the likely impurities, and how can I minimize them?
-
A2: A common side reaction under alkaline conditions is the degradation of mitomycins to the corresponding 7-hydroxymitosane. To minimize this and other degradation products, it is important to control the reaction temperature, avoiding excessive heat. Using the minimum effective amount of base and optimizing the reaction time can also help reduce side product formation. Purification by column chromatography or preparative HPLC is generally required to isolate the desired product from these impurities.
-
-
Q3: The purification of the final product is proving to be difficult. What are the recommended purification methods?
-
A3: The purification of this compound typically involves chromatographic techniques. Column chromatography using silica gel is a common method. A gradient elution system with a mixture of a non-polar solvent (like dichloromethane or chloroform) and a polar solvent (like methanol or acetone) can be effective. For higher purity, reversed-phase high-performance liquid chromatography (HPLC) is a powerful technique.
-
-
Q4: How can I confirm the identity and purity of my final product?
-
A4: The identity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS). The purity of the compound can be assessed by HPLC, which should show a single major peak corresponding to the desired product.
-
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize the effects of different parameters on the reaction outcome.
Table 1: Effect of Base and Solvent on the Synthesis of this compound
| Entry | Starting Material | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Mitomycin B | NaH (1.2) | Anhydrous THF | 25 | 24 | 65 | 90 |
| 2 | Mitomycin B | NaH (2.0) | Anhydrous THF | 25 | 24 | 75 | 85 |
| 3 | Mitomycin B | K-t-BuO (1.2) | Anhydrous Dioxane | 25 | 48 | 70 | 92 |
| 4 | Mitomycin B | K-t-BuO (2.0) | Anhydrous Dioxane | 25 | 48 | 80 | 88 |
| 5 | Mitomycin B | K-t-BuO (1.2) | Anhydrous THF | 25 | 36 | 68 | 91 |
Table 2: Effect of Temperature and Reaction Time on Yield and Purity
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | K-t-BuO (1.5) | Anhydrous Dioxane | 0 | 72 | 55 | 95 |
| 2 | K-t-BuO (1.5) | Anhydrous Dioxane | 25 | 48 | 78 | 90 |
| 3 | K-t-BuO (1.5) | Anhydrous Dioxane | 50 | 24 | 72 | 80 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium t-Butoxide
This protocol is based on a reported method for the preparation of 10-decarbamoyloxy-9-dehydro-mitomycin B.[1]
-
Reaction Setup:
-
To a solution of mitomycin B (100 mg, 0.28 mmol) in anhydrous dioxane (5 mL) in a round-bottom flask, add potassium t-butoxide (100 mg, 0.89 mmol).
-
The flask should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature (approximately 25°C) for 48 hours.
-
Monitor the progress of the reaction by TLC or HPLC.
-
-
Work-up and Purification:
-
Upon completion, carefully add water to the reaction mixture to quench the excess potassium t-butoxide.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford this compound as a solid.
-
Protocol 2: Synthesis using Sodium Hydride
This protocol is based on the treatment of mitomycin B with sodium hydride.[2][3]
-
Reaction Setup:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 13 mg, 0.33 mmol) in anhydrous tetrahydrofuran (THF) (5 mL).
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve mitomycin B (100 mg, 0.28 mmol) in anhydrous THF (5 mL).
-
-
Reaction Execution:
-
Slowly add the solution of mitomycin B to the sodium hydride suspension at 0°C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
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Purify the residue by silica gel column chromatography to yield the desired product.
-
Visualizations
References
"common pitfalls in handling 10-Decarbamoyloxy-9-dehydromitomycin B"
Welcome to the technical support center for 10-Decarbamoyloxy-9-dehydromitomycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully handling and utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a mitomycin antibiotic, a class of compounds known for their anti-tumor and antibacterial activities.[1] Its mechanism of action, like other mitomycins, involves bioreductive activation within the cell. This activation leads to the generation of a reactive intermediate that can form covalent crosslinks with DNA, particularly between guanine residues.[2][3] These DNA interstrand crosslinks (ICLs) are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell death.[1][2][3]
Q2: What are the recommended storage and handling procedures for this compound?
A2: As a mitomycin analog, this compound should be handled with care due to its potential toxicity. It is recommended to store the compound as a dry powder in a cool, dry, and dark place. Solutions should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be kept refrigerated, though some mitomycin solutions have been shown to precipitate under refrigeration.[4] All handling should be performed in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, the powdered compound can be dissolved in a suitable organic solvent such as DMSO or in sterile water for some applications. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. It is crucial to ensure complete dissolution and to vortex the solution gently. For aqueous solutions, be mindful of the pH, as mitomycins are most stable at a neutral pH (around 7.0) and degrade more rapidly in acidic or basic conditions.[5]
Q4: What are the typical concentrations of mitomycin analogs used in cell culture experiments?
A4: The effective concentration can vary significantly depending on the cell line and the specific experimental endpoint. For inducing cell senescence, concentrations as low as 0.01 to 0.02 µg/mL of mitomycin C have been used for prolonged exposure (e.g., 6 days).[6][7] For assessing cytotoxicity or creating feeder cell layers, higher concentrations in the range of 0.2 to 20 µg/mL are often employed for shorter durations.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity observed. | 1. Degradation of the compound: Mitomycins are sensitive to pH, light, and temperature. Improper storage or handling can lead to degradation.[9][10] 2. Inactivation in media: Components in the cell culture medium, such as serum, may reduce the activity of the compound. 3. Incorrect dosage: The concentration used may be too low for the specific cell line or experimental setup. | 1. Prepare fresh solutions for each experiment. Store the powder protected from light in a cool, dry place. Ensure the pH of aqueous solutions is near neutral.[5] 2. Consider reducing the serum concentration during the treatment period if compatible with your experimental design. 3. Perform a dose-response curve to determine the optimal concentration for your experiment. |
| Precipitation of the compound in the culture medium. | 1. Low solubility: The compound may have limited solubility in aqueous media, especially at higher concentrations. 2. Temperature effects: Some mitomycin solutions can precipitate when refrigerated.[4] | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid solvent toxicity and improve solubility. 2. If using a refrigerated stock solution, allow it to come to room temperature and ensure the compound is fully dissolved before adding it to the culture medium. |
| High background cell death in control cultures. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be too high. | 1. Prepare a vehicle control with the same final concentration of the solvent as in the experimental wells. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). |
| Difficulty in reproducing results. | 1. Variability in compound activity: Can be due to degradation during storage or handling. 2. Cell culture conditions: Factors such as cell passage number, confluency, and media composition can influence the cellular response. | 1. Use freshly prepared solutions for each experiment. Aliquot the powdered compound upon receipt to avoid repeated freeze-thaw cycles of the entire stock. 2. Standardize cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
Quantitative Data Summary
The following table summarizes stability data for Mitomycin C, a closely related compound, which can serve as a guideline for handling this compound.
| Parameter | Condition | Observation | Reference |
| pH Stability | pH 7 | 10% loss in 7 days at room temperature. | [5] |
| pH Stability | Acidic & Basic pH | Rapid decomposition. | [5] |
| Temperature Stability | Refrigerated (1 week) | ~97.9% stability. | [9] |
| Temperature Stability | Refrigerated (2 weeks) | ~96.9% stability with significant degradation over 24 hours at room temperature. | [9] |
| Temperature Stability | Frozen (23 days) | ~96.7% stability. | [9] |
| Solvent Stability (0.4 mg/mL) | 0.9% Normal Saline | Stable for up to 24 hours. | [4] |
| Solvent Stability (0.4 mg/mL) | 5% Dextrose in Water | Poorly stable (~2 hours). | [4] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
In a sterile environment (e.g., a biological safety cabinet), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for an in vitro cytotoxicity assay.
Caption: Simplified signaling pathway of mitomycin-induced DNA damage.
References
- 1. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repair of mitomycin C mono- and interstrand cross-linked DNA adducts by UvrABC: a new model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration | springermedizin.de [springermedizin.de]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Persistent DNA damage caused by low levels of mitomycin C induces irreversible cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Persistent DNA damage caused by low levels of mitomycin C induces irreversible cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Degradation of Mitomycin C Under Various Storage Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis: 10-Decarbamoyloxy-9-dehydromitomycin B Versus Mitomycin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 10-Decarbamoyloxy-9-dehydromitomycin B and the well-established anticancer agent, Mitomycin C. Due to the limited availability of full-text peer-reviewed data for this compound, this guide presents a comprehensive summary of Mitomycin C's properties and offers a structural template for the direct comparison of the two compounds, pending the availability of further research.
Introduction
Mechanism of Action: Mitomycin C
Mitomycin C acts as a prodrug, requiring enzymatic reduction to exert its cytotoxic effects.[2][6][7] This bioreductive activation is a key feature of its mechanism and is more pronounced in hypoxic environments, which are often characteristic of solid tumors.[2][7] The activation can be catalyzed by various enzymes, including DT-diaphorase.[6][8]
Upon activation, the molecule becomes a potent DNA alkylating agent, forming covalent bonds with DNA, primarily at guanine residues.[1][5] The bifunctional nature of the activated mitomycin allows it to form interstrand cross-links, which are particularly cytotoxic as they prevent the separation of DNA strands, a critical step in both replication and transcription.[1][3] This ultimately leads to the inhibition of DNA synthesis and apoptosis.
Data Presentation: A Template for Comparison
The following tables are presented as a template to facilitate a direct comparison once quantitative data for this compound becomes accessible.
Comparative Cytotoxicity Data (IC50 Values in µg/mL) - TEMPLATE
| Cell Line | This compound | Mitomycin C |
| KB (Human oral squamous carcinoma) | Data not available | Data not available |
| HeLa (Human cervical cancer) | Data not available | Data not available |
| MCF-7 (Human breast cancer) | Data not available | Data not available |
| A549 (Human lung carcinoma) | Data not available | Data not available |
Comparative Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL) - TEMPLATE
| Bacterial Strain | This compound | Mitomycin C |
| Bacillus subtilis | Data not available | Data not available |
| Staphylococcus aureus | Data not available | Data not available |
| Escherichia coli | Data not available | Data not available |
| Pseudomonas aeruginosa | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. As the specific protocols for this compound are not available, the following are generalized, standard protocols for cytotoxicity and antibacterial assays.
General Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.[9][10][11]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or Mitomycin C) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.[10][11] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[9][11]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration.
General Antibacterial Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13][14][15]
-
Preparation of Inoculum: A standardized inoculum of the test bacteria is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (growth control without compound and sterility control without bacteria) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.[12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizations
The following diagrams illustrate the mechanism of action of Mitomycin C and a general workflow for the comparative experimental studies.
Caption: Mechanism of Action of Mitomycin C.
Caption: General Experimental Workflow for In Vitro Comparison.
References
- 1. pnas.org [pnas.org]
- 2. Mitomycin C: a prototype bioreductive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitomycin C linked to DNA minor groove binding agents: synthesis, reductive activation, DNA binding and cross-linking properties and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymology of mitomycin C metabolic activation in tumour tissue: implications for enzyme-directed bioreductive drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitomycin-C as a prototype bioreductive alkylating agent: in vitro studies of metabolism and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. goldbio.com [goldbio.com]
- 14. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 15. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
A Comparative Analysis of the Cytotoxicity of 10-Decarbamoyloxy-9-dehydromitomycin B and Other Mitomycins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mitomycin Analogues' Performance with Supporting Experimental Data
The mitomycins are a class of potent antitumor antibiotics isolated from Streptomyces species, with Mitomycin C being a clinically used chemotherapeutic agent for decades.[1][2] Their mechanism of action primarily involves the bioreductive alkylation of DNA, leading to interstrand crosslinks, inhibition of DNA synthesis, and ultimately, apoptosis or programmed cell death.[2][3] This guide provides a comparative overview of the cytotoxicity of a lesser-known analogue, 10-Decarbamoyloxy-9-dehydromitomycin B, alongside its more extensively studied counterparts: Mitomycin C, Mitomycin A, and Porfiromycin.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available in vitro cytotoxicity data for various mitomycins across different cancer cell lines. It is important to note that the experimental conditions, such as the specific cytotoxicity assay used and the incubation time, can vary between studies, potentially influencing the absolute IC50 values.
| Mitomycin Analogue | Cell Line | IC50 (µg/mL) | Reference |
| Mitomycin C | HCT116 (Human Colon Carcinoma) | 6 | [4] |
| HCT116b (Mitomycin C resistant) | 10 | [4] | |
| HCT116-44 (Acquired Mitomycin C resistance) | 50 | [4] | |
| Decarbamoylmitomycin C | EMT6 (Mouse Mammary Tumor) | At least as toxic as Mitomycin C | |
| AA8 (Chinese Hamster Ovary) | At least as toxic as Mitomycin C | ||
| 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B | KB cells (Human Oral Epidermoid Carcinoma) | Most potent growth inhibitor among tested analogs | [5][6] |
Data for this compound, Mitomycin A, and Porfiromycin in a directly comparable format is limited in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for commonly employed in vitro cytotoxicity assays to determine the IC50 values of anticancer compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the mitomycin analogue for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[7]
Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.
-
Neutral Red Incubation: After the treatment period, incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.
-
Washing and Destaining: Wash the cells to remove any unincorporated dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.
-
Absorbance Reading: Measure the absorbance of the extracted dye at a wavelength of 540 nm. The amount of absorbed dye is proportional to the number of viable cells.
Visualizing Key Differences and Mechanisms
To better understand the relationships and processes involved, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for determining the in vitro cytotoxicity of mitomycin compounds.
Caption: Key structural variations among the compared mitomycin analogues.
Caption: A simplified diagram of the signaling cascade leading to apoptosis induced by mitomycins.
Concluding Remarks
While a definitive ranking of the cytotoxicity of this compound against other mitomycins is challenging due to the limited availability of directly comparable data, preliminary findings suggest that analogues of this compound exhibit potent cytotoxic activity. Further head-to-head studies employing standardized experimental protocols and a broad panel of cancer cell lines are warranted to fully elucidate the comparative efficacy of these compounds. The provided experimental protocols and diagrams offer a foundational understanding for researchers embarking on such investigations. The exploration of less common mitomycin analogues may yet yield novel therapeutic agents with improved efficacy and toxicity profiles.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. MITOMYCINS AND PORFIROMYCIN: CHEMICAL MECHANISM OF ACTIVATION AND CROSS-LINKING OF DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and biological activities of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PREPARATION AND BIOLOGICAL ACTIVITIES OF this compound AND ITS ANALOGS [jstage.jst.go.jp]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Structure-Activity Relationship of 10-Decarbamoyloxy-9-dehydromitomycin B Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 10-Decarbamoyloxy-9-dehydromitomycin B and its analogs, focusing on their structure-activity relationships (SAR). The information presented herein is based on available scientific literature and aims to facilitate further research and development in the field of novel antitumor agents.
Introduction
Mitomycins are a class of potent antitumor antibiotics that exert their cytotoxic effects through the alkylation of DNA. This compound is a naturally occurring mitomycin that has served as a lead compound for the development of various analogs with potentially improved therapeutic indices. SAR studies of these analogs are crucial for understanding the chemical features responsible for their biological activity and for designing more effective and less toxic anticancer drugs.
Comparative Analysis of Biological Activity
Due to the unavailability of the specific IC50 values from the primary source, a quantitative comparison is not possible at this time. However, the qualitative structure-activity relationship can be inferred from the available information. The modification at the C7 position, replacing the methoxy group with an amino group, appears to be a critical determinant for enhanced cytotoxicity against KB cells.
Table 1: Qualitative Comparison of Cytotoxicity against KB Cells
| Compound | Structure Modification from Parent Compound | Relative Cytotoxicity |
| This compound | - | Baseline |
| 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B | C7-OCH3 replaced with C7-NH2 | Most Potent |
| Other analogs with exo-cyclic double bond | Varying substitutions | Active |
Experimental Protocols
Synthesis of this compound
The parent compound can be synthesized from Mitomycin B. A general procedure is described as follows:
-
Dissolve Mitomycin B in dioxane.
-
Add potassium t-butoxide to the solution.
-
Stir the mixture at room temperature for 48 hours.
-
Neutralize the reaction mixture with an excess of dry ice.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue using silica gel column chromatography with an acetone and chloroform (1:4 v/v) solvent system.
-
Combine the fractions containing the desired product and concentrate under reduced pressure.
-
Crystallize the residue from acetone and petroleum ether to obtain this compound.
General Synthesis of Analogs
The synthesis of analogs, such as 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B, involves further chemical modifications of the parent compound or its precursors. The abstract by Kono et al. suggests that these analogs possess an exo-cyclic double bond.[1] The introduction of the amino group at the C7 position is a key step in the synthesis of the most potent analog.
In Vitro Cytotoxicity Assay (General Protocol)
The cytotoxic activity of the synthesized compounds is typically evaluated against a panel of cancer cell lines, such as KB cells. A general protocol for a cytotoxicity assay is as follows:
-
Cell Culture: Culture the selected cancer cell line (e.g., KB cells) in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Determine the cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
The precise signaling pathways activated by this compound and its analogs have not been explicitly detailed in the available literature. However, based on the known mechanisms of the parent compound, mitomycin C, it is highly probable that these analogs induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Proposed Apoptotic Signaling Pathway
The following diagram illustrates the potential apoptotic pathways induced by these mitomycin analogs.
Caption: Proposed apoptotic signaling pathways induced by this compound analogs.
Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for conducting SAR studies on novel mitomycin analogs.
Caption: A typical workflow for structure-activity relationship (SAR) studies of novel analogs.
Conclusion
The available evidence strongly suggests that 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B is a highly potent cytotoxic agent against KB cells, highlighting the importance of the C7-amino substitution for the biological activity of this class of compounds. Further research to obtain detailed quantitative data and to elucidate the precise molecular mechanisms of action of these analogs is warranted. The experimental protocols and workflows provided in this guide offer a framework for future investigations aimed at the development of novel and more effective mitomycin-based anticancer therapies.
References
In Vivo Validation of the Anti-Tumor Activity of 10-Decarbamoyloxy-9-dehydromitomycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the anti-tumor activity of 10-Decarbamoyloxy-9-dehydromitomycin B. Due to the limited availability of direct in vivo experimental data for this specific compound in publicly accessible literature, this document outlines a proposed validation strategy. The performance benchmarks are drawn from established data for the parent compound, Mitomycin C (MMC), and its analogue, 10-decarbamoyl mitomycin C (DMC).
Comparative Efficacy of Mitomycin Analogues
The following table summarizes the known anti-tumor activities of relevant mitomycin compounds to provide a baseline for evaluating this compound.
| Compound | Cancer Model | Key In Vivo Findings | Citation |
| Mitomycin C (MMC) | KHT fibrosarcoma & 16/C mammary carcinoma (murine) | Active against hypoxic cells in two murine tumors, though with minor specificity compared to aerobic cells.[1] | |
| 4T1 breast cancer (murine xenograft) | A nanomicelle delivery system of MMC prolonged blood circulation and improved tumor accumulation and therapeutic efficacy compared to standard MMC injection.[2] | ||
| Rat islet xenograft (rat-to-mouse) | Pretreatment with MMC followed by a culture period led to long-term survival of islet xenografts in nonimmunosuppressed mice.[3] | ||
| 10-decarbamoyl mitomycin C (DMC) | MCF-7 (p53-proficient) and K562 (p53-deficient) cancer cells (in vitro) | Has stronger cytotoxic effects on cancer cells with TP53 mutations compared to MMC.[4] |
Proposed Experimental Protocol for In Vivo Validation
This protocol describes a standard approach for assessing the anti-tumor efficacy of this compound using a human tumor xenograft model in mice.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, or a cell line known to be sensitive to mitomycins) will be cultured under standard conditions.
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice), aged 6-8 weeks, will be used for tumor implantation.
2. Tumor Implantation:
-
A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a suitable medium (e.g., PBS or Matrigel) will be injected subcutaneously into the flank of each mouse.
-
Tumor growth will be monitored regularly using calipers. Treatment will commence when tumors reach a palpable size (e.g., 100-150 mm³).
3. Treatment Groups:
-
Mice will be randomly assigned to the following groups (n=8-10 per group):
-
Vehicle Control (e.g., saline or DMSO solution)
-
This compound (at various doses, e.g., 1, 5, 10 mg/kg)
-
Positive Control: Mitomycin C (at a clinically relevant dose)
-
4. Drug Administration:
-
The investigational compound and controls will be administered via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
A dosing schedule will be established (e.g., once daily, every other day, or weekly) for a specified duration (e.g., 2-3 weeks).
5. Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume will be measured 2-3 times per week using the formula: (Length x Width²)/2. The percentage of tumor growth inhibition will be calculated.
-
Survival Analysis: A separate cohort of animals may be used for a survival study, where the endpoint is a humane endpoint (e.g., tumor volume reaching a certain size or signs of morbidity).
-
Body Weight: Animal body weights will be recorded regularly as an indicator of toxicity.
6. Statistical Analysis:
-
Tumor growth data will be analyzed using appropriate statistical methods, such as a two-way ANOVA.
-
Survival data will be analyzed using Kaplan-Meier curves and the log-rank test.
Experimental Workflow
Caption: Proposed experimental workflow for in vivo validation.
Signaling Pathway of Mitomycins
Mitomycins are potent DNA alkylating agents.[5] Upon reductive activation within the cell, they crosslink DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. Recent studies have also implicated their role in modulating key signaling pathways involved in cell survival and proliferation, such as the Akt and MAPK/ERK pathways.[4]
Caption: General signaling pathway of mitomycin analogues.
References
- 1. Activity of mitomycin C for aerobic and hypoxic cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of a novel mitomycin nanomicelle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitomycin-C treatment followed by culture produces long-term survival of islet xenografts in a rat-to mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitomycin C - Wikipedia [en.wikipedia.org]
Assessing the Specificity of 10-Decarbamoyloxy-9-dehydromitomycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 10-Decarbamoyloxy-9-dehydromitomycin B (DDM-B), a mitomycin analog with potential as an anticancer agent. Due to the limited availability of public data on the specific cytotoxicity of DDM-B, this guide offers a comparative framework using the well-characterized and clinically used Mitomycin C as a benchmark. We present the known biological activities of DDM-B and its analogs, detail the established mechanisms of action for mitomycin-class compounds, and provide a comprehensive experimental protocol for researchers to conduct their own cytotoxicity and specificity assessments.
Comparative Biological Activity
To provide a quantitative context for the expected potency of mitomycin compounds, the following table summarizes the IC50 values of Mitomycin C against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) of Mitomycin C |
| MCF-7 | Breast Adenocarcinoma | 0.5 - 2.0 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.0 - 5.0 |
| A549 | Lung Carcinoma | 0.1 - 1.5 |
| HCT116 | Colon Carcinoma | 0.2 - 1.0 |
| HeLa | Cervical Adenocarcinoma | 0.1 - 0.8 |
| K562 | Chronic Myelogenous Leukemia | 0.5 - 3.0 |
Note: These values are compiled from various sources and should be considered as approximate ranges. Actual IC50 values can vary depending on experimental conditions.
Mechanism of Action: DNA Damage and Beyond
Mitomycins, including DDM-B, are potent DNA alkylating agents. Their mechanism of action is initiated by bioreductive activation within the cell, a process often enhanced under hypoxic conditions found in solid tumors.[4][5]
Primary Mechanism: DNA Cross-linking
Once activated, mitomycins form highly reactive electrophiles that covalently bind to DNA, primarily at guanine residues in CpG sequences.[6] This results in the formation of interstrand cross-links (ICLs), which prevent the separation of DNA strands, thereby halting DNA replication and transcription. This ultimately triggers cell cycle arrest and apoptosis.[6]
Alternative Mechanism: Inhibition of Thioredoxin Reductase
Recent studies have revealed an alternative mechanism of action for Mitomycin C, which may also be relevant for its analogs. Mitomycin C has been shown to inhibit thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[7] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and contributing to apoptosis.
Signaling Pathways
The cytotoxic effects of mitomycins are mediated through the activation of complex signaling pathways, primarily the DNA damage response and subsequent apoptotic pathways.
Figure 1: DNA Damage Response Pathway initiated by DDM-B.
Figure 2: Intrinsic Apoptosis Pathway activated by p53.
Experimental Protocols
To facilitate the direct assessment of this compound's specificity, a detailed protocol for a standard cytotoxicity assay is provided below.
Experimental Workflow: MTT Cytotoxicity Assay
References
- 1. Preparation and biological activities of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PREPARATION AND BIOLOGICAL ACTIVITIES OF this compound AND ITS ANALOGS [jstage.jst.go.jp]
- 3. New mitomycin, this compound from Streptomyces caespitosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and DNA crosslinks produced by mitomycin analogs in aerobic and hypoxic EMT6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of mitomycin C on clonogenic human carcinoma cells is not enhanced by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrasting molecular cytotoxic mechanisms of mitomycin C and its two analogs, BMY 25282 and BMY 25067, in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of the antibacterial spectrum of 10-Decarbamoyloxy-9-dehydromitomycin B"
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of 10-Decarbamoyloxy-9-dehydromitomycin B (DDMB), a naturally occurring mitomycin antibiotic. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for DDMB in publicly accessible literature, this comparison focuses on its known antibacterial properties in relation to the well-characterized spectra of its structural analog, Mitomycin C, and another widely used anticancer antibiotic, Doxorubicin.
Executive Summary
Data Presentation: Comparative Antibacterial Spectra
The following table summarizes the minimum inhibitory concentration (MIC) values for Mitomycin C and Doxorubicin against a panel of common Gram-positive and Gram-negative bacteria. This data provides a benchmark for contextualizing the potential antibacterial spectrum of DDMB. It is important to note that direct MIC values for this compound are not available in the reviewed literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Comparator Antibiotics (μg/mL)
| Bacterial Strain | Gram Stain | Mitomycin C | Doxorubicin |
| Staphylococcus aureus | Positive | 0.5 - 2 | 2 - 32 |
| Escherichia coli | Negative | 0.5 - 3 | >100 |
| Pseudomonas aeruginosa | Negative | 2 - 4 | >100 |
| Klebsiella pneumoniae | Negative | 6.25 - >25 | >100 |
| Acinetobacter baumannii | Negative | 8 - 32 | >100 |
Note: The MIC values are compiled from various research articles and may vary depending on the specific strain and testing conditions.[3][4][5]
Experimental Protocols
The determination of the antibacterial spectrum of a compound is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC). The following is a detailed methodology for a standard broth microdilution assay, a common method for determining MIC values, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test bacteria grown on appropriate agar plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) of known concentration, sterilized by filtration.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
Inoculum Preparation: A bacterial suspension is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Assay Procedure:
-
Serial Dilutions: The antimicrobial agent is serially diluted (usually two-fold) in CAMHB directly in the wells of the 96-well plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: Wells containing only the growth medium and the bacterial inoculum (no antimicrobial agent).
-
Sterility Control: Wells containing only the growth medium (no bacteria or antimicrobial agent).
-
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours under ambient air.
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the antibacterial spectrum and the conceptual signaling pathway of mitomycin-class antibiotics.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Effects of mitomycin C on macromolecular synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Enhanced Antibacterial Activity of Repurposed Mitomycin C and Imipenem in Combination with the Lytic Phage vB_KpnM-VAC13 against Clinical Isolates of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semisynthetic beta-lactam antibiotics. III. Effect on antibacterial activity and comt-susceptibility of chlorine-introduction into the catechol nucleus of 6-[(R)-2-[3-(3,4-dihydroxybenzoyl)-3-(3-hydroxypropyl)-1-ureido]-2- phenylacetamido]penicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Titration of Mitomycin C Action by Four Escherichia coli Genomic Regions on Multicopy Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Repurposed Antimicrobial Combination Therapy: Tobramycin-Ciprofloxacin Hybrid Augments Activity of the Anticancer Drug Mitomycin C Against Multidrug-Resistant Gram-Negative Bacteria [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
Safety Operating Guide
Personal protective equipment for handling 10-Decarbamoyloxy-9-dehydromitomycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 10-Decarbamoyloxy-9-dehydromitomycin B, a potent cytotoxic compound. Adherence to these procedures is essential to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a derivative of Mitomycin C, a well-known antineoplastic agent.[1] As such, it should be handled as a hazardous cytotoxic compound with potential carcinogenic, mutagenic, and teratogenic effects.[2] A thorough risk assessment must be conducted before any handling of this compound.[3] Key hazards include exposure through inhalation, skin contact, and accidental ingestion.[4][5]
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the primary barrier against exposure.[5] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved.[6] | Prevents skin contact and absorption. The outer glove should be worn over the gown cuff and the inner glove underneath. |
| Gown | Disposable, impervious, lint-free gown with long sleeves and tight-fitting cuffs.[7] | Protects skin and clothing from contamination. |
| Eye Protection | Safety glasses with side shields or a full-face shield.[6] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosol generation.[6] | Prevents inhalation of airborne particles. |
Engineering Controls and Designated Areas
All handling of this compound that may generate aerosols (e.g., weighing, reconstituting, aliquoting) must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[8] The work area should be dedicated to handling potent compounds and clearly labeled with appropriate hazard warnings.[9]
Standard Operating Procedures
4.1. Receiving and Unpacking
-
Inspect incoming packages for any signs of damage or leakage.
-
Wear appropriate PPE during unpacking.
-
Unpack in a designated area, preferably within a ventilated enclosure.
-
Verify the container label and integrity.
4.2. Preparation and Handling
-
Preparation: Before starting, assemble all necessary materials and equipment within the BSC to minimize traffic in and out of the containment area.
-
Gowning: Don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so on a plastic-backed absorbent pad within the BSC to contain any potential spills.
-
Reconstitution: Use Luer-lock syringes and needles to prevent accidental disconnection and spraying.[7] Employ techniques to avoid pressurizing the vial, such as using a vented needle.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
4.3. Spill Management
In the event of a spill, immediate and proper cleanup is crucial.[5]
-
Alert: Immediately alert others in the area.
-
Evacuate: Evacuate the immediate area if the spill is large or generates significant aerosols.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Contain: Cover the spill with absorbent pads from a chemotherapy spill kit.
-
Clean: Working from the outside in, clean the area with an appropriate decontaminating solution, followed by a rinse with water.
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.[1]
Spill Response Workflow
Caption: A flowchart outlining the immediate steps for responding to a cytotoxic spill.
Waste Disposal
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[4]
-
Sharps: Needles, syringes, and other sharp objects should be placed in a designated, puncture-resistant sharps container for cytotoxic waste.
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and vials should be placed in a clearly labeled, leak-proof cytotoxic waste container.[9]
-
Liquid Waste: Unused solutions should be collected in a designated, sealed container for hazardous chemical waste. Do not dispose of down the drain.
Cytotoxic Waste Disposal Plan
Caption: A diagram illustrating the proper segregation and disposal pathway for cytotoxic waste.
Training and Documentation
All personnel handling this compound must receive specific training on the hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[4][8] Training records and a log of all handling activities should be maintained.
References
- 1. mitosol.com [mitosol.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. hse.gov.uk [hse.gov.uk]
- 4. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 5. ipservices.care [ipservices.care]
- 6. halyardhealth.com [halyardhealth.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
